(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide
Description
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Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-14-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H67N11O10S2/c1-28(62)41(43(53)64)59-47(68)39-27-73-72-26-38(57-44(65)34(52)22-30-14-6-4-7-15-30)46(67)56-37(23-31-16-8-5-9-17-31)50(71)61(3)40(24-32-25-54-35-19-11-10-18-33(32)35)48(69)55-36(20-12-13-21-51)45(66)60-42(29(2)63)49(70)58-39/h4-11,14-19,25,28-29,34,36-42,54,62-63H,12-13,20-24,26-27,51-52H2,1-3H3,(H2,53,64)(H,55,69)(H,56,67)(H,57,65)(H,58,70)(H,59,68)(H,60,66)/t28-,29-,34-,36+,37+,38+,39+,40-,41+,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOMHPQXEDJCGI-WWBNSYMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)C)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H67N11O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates a wide range of physiological processes. This analog has been designed to exhibit a specific affinity profile for the five known somatostatin receptor subtypes (SSTR1-5), which are G-protein coupled receptors (GPCRs). Its targeted binding profile makes it a valuable tool for investigating the physiological roles of specific somatostatin receptor subtypes and a potential candidate for therapeutic development. This guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor binding properties, downstream signaling pathways, and the experimental protocols used for its characterization.
Receptor Binding Affinity
The primary mechanism of action of this compound is initiated by its binding to somatostatin receptors. This analog displays a distinct and selective binding profile, with a high affinity for the somatostatin receptor subtype 5 (SSTR5).[1][2][3][4] Its affinity for other subtypes is significantly lower, indicating its utility as an SSTR5-selective agonist. The dissociation constants (Kd) for this compound across the human somatostatin receptor subtypes are summarized in the table below.
| Receptor Subtype | Dissociation Constant (Kd) [nM] |
| SSTR1 | 1200[1][3][4] |
| SSTR2 | 23.5[1][3][4] |
| SSTR3 | 11.05[1][3][4] |
| SSTR4 | >1000[1][3][4] |
| SSTR5 | 0.61[1][3][4] |
Signaling Pathways
Upon binding to its primary target, SSTR5, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. Somatostatin receptors, including SSTR5, are predominantly coupled to inhibitory G-proteins (Gi/o).[] The activation of these G-proteins by the agonist-receptor complex initiates a series of downstream events that ultimately mediate the physiological response.
Inhibition of Adenylyl Cyclase
The canonical signaling pathway activated by SSTR5 agonists involves the inhibition of adenylyl cyclase.[] The activated α-subunit of the Gi/o protein directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP). This leads to a decrease in the intracellular concentration of cAMP, a crucial second messenger involved in numerous cellular processes. The reduction in cAMP levels subsequently leads to decreased activation of protein kinase A (PKA) and a dampening of cAMP-mediated signaling pathways. This inhibitory effect on cAMP production is a hallmark of the functional activity of somatostatin analogs.
Modulation of Ion Channels
In addition to the inhibition of adenylyl cyclase, SSTR5 activation can also lead to the modulation of ion channel activity. This can occur through the direct interaction of the βγ-subunits of the activated G-protein with ion channels. For instance, activation of SSTR5 has been shown to inhibit L-type calcium channels, leading to a decrease in calcium influx. This reduction in intracellular calcium can play a significant role in the inhibition of hormone secretion from endocrine cells.
Experimental Protocols
The characterization of the mechanism of action of this compound relies on a series of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments used to determine its binding affinity and functional activity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of the compound for the different somatostatin receptor subtypes.
1. Membrane Preparation:
-
Culture cells stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-labeled somatostatin analog) to each well.
-
Add increasing concentrations of the unlabeled test compound, this compound.
-
Add the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the dissociation constant (Kd) of the test compound using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.
Forskolin-Stimulated cAMP Inhibition Assay
This functional assay measures the ability of the compound to inhibit the production of cAMP, confirming its agonist activity at Gi/o-coupled receptors.
1. Cell Culture and Plating:
-
Culture cells expressing the target somatostatin receptor (e.g., SSTR5) in a suitable medium.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.[6]
-
Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
3. cAMP Detection:
-
Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
In these assays, the cAMP from the sample competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals from the cell lysates to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
Conclusion
This compound is a potent and selective agonist for the somatostatin receptor subtype 5. Its mechanism of action is primarily mediated through the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This compound may also exert its effects through the modulation of ion channels. The detailed experimental protocols provided in this guide outline the standard methods for characterizing the binding and functional properties of this and other somatostatin analogs, providing a foundation for further research and drug development efforts targeting the somatostatin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (D-PHE5,CYS6·11,N-ME-D-TRP8)-SOMATOSTATIN-14 (5-12) AMIDE CAS#: 340821-13-8 [m.chemicalbook.com]
- 6. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Somatostatin Receptor 5 (SSTR5)
An In-depth Technical Guide to SSTR5 Selective Agonists for Basic Research
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Somatostatin Receptor 5 (SSTR5) selective agonists, focusing on their application in basic research. It covers their pharmacological profiles, the signaling pathways they modulate, and detailed experimental protocols for their characterization.
Somatostatin Receptor 5 (SSTR5) is a member of the G protein-coupled receptor (GPCR) superfamily, which is activated by the endogenous peptide hormones somatostatin-14 (SST-14) and somatostatin-28 (SST-28).[1] There are five distinct somatostatin receptor subtypes (SSTR1-5), each with unique tissue distribution and signaling properties.[2] SSTR5 is prominently expressed in the pituitary gland, pancreas, and parts of the gastrointestinal tract.[2][3] Its activation plays a crucial role in regulating the secretion of various hormones, including growth hormone (GH), prolactin (PRL), insulin, and adrenocorticotropic hormone (ACTH).[2][4][5] This makes SSTR5 a significant therapeutic target for conditions such as Cushing's disease, acromaly, neuroendocrine tumors (NETs), and metabolic disorders.[2][4][5] The development of SSTR5 selective agonists is driven by the need to elicit specific therapeutic effects while minimizing side effects that can arise from activating other SSTR subtypes.[6][7]
SSTR5 Selective Agonists: An Overview
SSTR5 selective agonists are compounds designed to preferentially bind to and activate SSTR5 over other SSTR subtypes. This selectivity is critical for dissecting the specific physiological functions of SSTR5 and for developing targeted therapies. These agonists can be broadly categorized as peptide-based or non-peptide small molecules. While some clinically used drugs like pasireotide and octreotide activate SSTR5, they are not highly selective and also exhibit strong affinity for other subtypes, particularly SSTR2, which can lead to side effects like hyperglycemia.[5][7] Research efforts have focused on developing compounds with higher selectivity for SSTR5 to improve therapeutic outcomes.[6]
Data Presentation: Pharmacological Profiles
The following tables summarize the quantitative pharmacological data for various SSTR5 agonists, including endogenous ligands, non-selective clinical drugs, and selective research compounds.
Table 1: Peptide Agonist Binding Affinities (pKi) and Functional Potencies (pEC50)
| Agonist | Type | SSTR1 (pKi) | SSTR2 (pKi) | SSTR3 (pKi) | SSTR4 (pKi) | SSTR5 (pKi) | SSTR5 (pEC50) | Reference |
| SRIF-14 | Endogenous Peptide | 8.8-9.5 | 9.7-10.8 | 8.8-9.6 | 8.8-9.4 | 9.2-10.3 | - | [8] |
| SRIF-28 | Endogenous Peptide | 9.1 | 10.1 | 9.0 | 8.1 | 10.3 | - | [8] |
| Cortistatin-17 | Endogenous Peptide | - | - | - | - | - | - | [4] |
| Octreotide | Peptide Analog | <7.0 | 8.6-9.5 | 7.6 | <7.0 | 7.5-8.2 | 7.5 | [4][5] |
| Pasireotide | Peptide Analog | 9.1 | 9.8 | 8.6 | <6.0 | 9.9 | 8.8 | [5][7] |
| BIM-23206 | Peptide Analog | - | - | - | - | Selective Agonist | - | [9] |
| HTL0030310 | Peptide Analog | - | Highly selective vs SSTR2 | - | - | Selective Agonist | - | [6] |
Note: pKi and pEC50 values are derived from various sources and experimental conditions, leading to potential variability. Higher values indicate greater affinity/potency.
Table 2: Non-Peptide Agonist Functional Potencies (EC50)
| Agonist | Type | Target | Potency (EC50) | Reference |
| CRN02481 | Non-Peptide | Human SSTR5 | 0.16 nM | [10] |
| CRN02481 | Non-Peptide | Mouse SSTR5 | 0.12 nM | [10] |
| L-817,818 | Non-Peptide | Human SSTR5 | - | [8] |
SSTR5 Signaling Pathways
All five SSTR subtypes couple to the heterotrimeric G protein pathway, specifically the pertussis toxin-sensitive Gαi/o pathway.[4] Upon agonist binding, SSTR5 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates and inhibits the enzyme adenylyl cyclase (AC). This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][11] Reduced cAMP levels subsequently impact downstream effectors like Protein Kinase A (PKA), leading to the modulation of hormone secretion and cell proliferation.[11]
Caption: SSTR5 canonical signaling pathway via Gi/o protein coupling.
Experimental Protocols
Characterizing SSTR5 selective agonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional potency, selectivity, and physiological effects.
Radioligand Binding Assay (for Affinity)
This assay quantifies the affinity of a test compound for SSTR5 by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibitor constant (Ki) of an agonist.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing human SSTR5 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically a high-affinity SSTR ligand like [¹²⁵I]Tyr¹¹-SRIF-14 or a subtype-selective radiolabeled analog.
-
Test Agonist: Serial dilutions of the compound of interest.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 1 µM SRIF-14).
-
Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
-
Methodology:
-
Incubate the cell membranes (10-20 µg protein) with a fixed concentration of the radioligand (near its Kd value) and varying concentrations of the test agonist.
-
For total binding, incubate membranes with only the radioligand. For non-specific binding, add an excess of unlabeled ligand.
-
Incubate at a set temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test agonist to generate a competition curve.
-
Determine the IC50 value (concentration of agonist that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for Functional Potency)
This functional assay measures the ability of an SSTR5 agonist to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels.
-
Objective: To determine the EC50 (potency) and Emax (efficacy) of an agonist.
-
Materials:
-
Methodology:
-
Plate the SSTR5-expressing cells in 96- or 384-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test agonist to the cells and incubate for a short period.
-
Add a fixed concentration of an adenylyl cyclase stimulator (e.g., Forskolin) to all wells (except the basal control) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Generate a dose-response curve by plotting the cAMP level (or % inhibition of stimulated levels) against the log concentration of the agonist.
-
Calculate the EC50 and Emax values from the curve using a sigmoidal dose-response model.
-
In Vivo Tumor Xenograft Model (for Anti-proliferative Effects)
This model is used to assess the anti-tumor efficacy of SSTR5 agonists in a living system.[9]
-
Objective: To evaluate the inhibition of tumor growth in vivo.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
A tumor cell line that expresses SSTR5 (e.g., C6 rat glioma cells).[9]
-
Test Agonist formulated for in vivo administration (e.g., subcutaneous injection).
-
Vehicle control.
-
-
Methodology:
-
Subcutaneously inject a suspension of the tumor cells into the flank of the nude mice.
-
Allow the tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the SSTR5 agonist or vehicle to the respective groups according to a defined schedule (e.g., twice daily).[9]
-
Measure tumor volume (e.g., using calipers) at regular intervals (e.g., every 3 days) for the duration of the study (e.g., 19 days).[9]
-
At the end of the study, euthanize the animals and explant the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or signaling proteins like p-ERK1/2).[9]
-
Compare the tumor growth curves between the treated and vehicle control groups to determine efficacy.
-
Experimental Workflow for Agonist Discovery
The discovery and validation of a novel SSTR5 selective agonist typically follows a multi-stage process, beginning with initial screening and culminating in in vivo testing.
Caption: General workflow for the discovery of a selective SSTR5 agonist.
Applications in Basic Research
SSTR5 selective agonists are invaluable tools for:
-
Elucidating Receptor Structure and Function: They are used to stabilize the active conformation of SSTR5, enabling structural determination by techniques like cryo-electron microscopy (cryo-EM).[4][12] These studies reveal the molecular basis of agonist binding, selectivity, and receptor activation.[4][7]
-
Investigating Hormone Regulation: By selectively activating SSTR5, researchers can precisely delineate its role in inhibiting the release of hormones like insulin from pancreatic beta cells, GH and PRL from the pituitary, and gastrin from the gut.[2][11][13]
-
Studying Cell Proliferation and Cancer: SSTR5 agonists are used in cancer cell lines and animal models (e.g., glioma, pancreatic cancer, pituitary adenomas) to study the anti-proliferative signaling pathways and to evaluate SSTR5 as a therapeutic target for cancer treatment.[9][14]
-
Exploring Metabolic Function: The role of SSTR5 in glucose homeostasis and insulin secretion makes its selective agonists important for research into diabetes and other metabolic disorders.[2][10]
References
- 1. mdpi.com [mdpi.com]
- 2. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of subtype selective SST5 agonist peptide HTL0030310 using structure-based drug design [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Binding Affinity of a Selective Somatostatin Analog
An In-depth Analysis of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the synthetic somatostatin analog, this compound. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound. It includes a detailed summary of its binding affinity for somatostatin receptors, a description of the likely experimental protocols used for its characterization, and a visualization of the associated signaling pathways.
Binding Affinity Profile
This compound is a somatostatin analog that exhibits a distinct binding profile for the five subtypes of somatostatin receptors (SSTR1-5). The dissociation constants (Kd) for this compound have been determined, revealing a high affinity and selectivity for SSTR5, with moderate affinity for SSTR3 and SSTR2, and significantly lower affinity for SSTR1 and SSTR4.[1][2][3][4][5][6] This selectivity makes it a valuable tool for investigating the specific physiological roles of SSTR5.
The quantitative binding affinity data is summarized in the table below:
| Receptor Subtype | Dissociation Constant (Kd) [nM] |
| SSTR1 | 1200[1][2][3][4][5][6] |
| SSTR2 | 23.5[1][2][3][4][5][6] |
| SSTR3 | 11.05[1][2][3][4][5][6] |
| SSTR4 | >1000[1][2][3][4][5][6] |
| SSTR5 | 0.61[1][2][3][4][5][6] |
Experimental Protocols
The determination of the binding affinity of this compound for somatostatin receptors is typically achieved through competitive radioligand binding assays. While the specific protocol used for this particular analog is not publicly detailed, the following represents a standard and widely accepted methodology for such determinations.
General Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of the unlabeled test compound, in this case this compound, to displace a radiolabeled ligand from its receptor.
1. Preparation of Cell Membranes:
-
Cells stably expressing one of the human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
-
The cells are then lysed, and the cell membranes are isolated by centrifugation. The resulting membrane pellet is resuspended in a suitable buffer.
2. Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin-14 or a subtype-selective analog) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Measurement of Radioactivity:
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a gamma counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The dissociation constant (Kd) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [L]/Kd_ligand) , where [L] is the concentration of the radioligand and Kd_ligand is the dissociation constant of the radioligand.
Signaling Pathways
Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily. The binding of an agonist, such as this compound, to these receptors initiates a cascade of intracellular signaling events. The primary signaling pathway for SSTR2, SSTR3, and SSTR5 involves coupling to inhibitory G-proteins (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Below are diagrams illustrating the general signaling pathway for Gi-coupled somatostatin receptors and a representative workflow for a competitive binding assay.
References
- 1. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 5. Somatostatin-SSTR3-GSK3 modulates human T-cell responses by inhibiting OXPHOS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
A Technical Guide to the Biological Activity of Selective SSTR5 Peptide Analogs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth examination of the biological activities of selective peptide analogs targeting the somatostatin receptor subtype 5 (SSTR5). It covers the fundamental signaling pathways, key biological functions, and detailed experimental protocols relevant to the study of these compounds. Quantitative data are presented to illustrate the potency and selectivity of representative SSTR5-targeting peptides, offering a valuable resource for professionals in drug discovery and development.
Introduction to Somatostatin Receptor 5 (SSTR5)
Somatostatin (SST) is a cyclic peptide hormone that regulates a wide array of physiological processes by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are distributed throughout the body, and their activation generally leads to inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1][3]
SSTR5, in particular, has garnered significant attention as a therapeutic target. It is prominently expressed in the pituitary gland, pancreatic islets (specifically on insulin-secreting β-cells), and the gastrointestinal tract.[1][3][4] This distinct expression pattern makes SSTR5 a key regulator of crucial metabolic and hormonal pathways. Selective SSTR5 peptide analogs, which are designed to activate (agonists) or block (antagonists) this receptor with high specificity, represent a promising class of therapeutics for conditions ranging from hyperinsulinism and neuroendocrine tumors (NETs) to type 2 diabetes.[1][5][6]
SSTR5 Signaling Pathways
Activation of SSTR5 by an agonist initiates a cascade of intracellular events primarily mediated by its coupling to inhibitory G-proteins (Gαi/o).[7]
-
Primary Pathway (cAMP Inhibition): Upon ligand binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase (AC). This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][7] A decrease in cAMP levels subsequently downregulates the activity of Protein Kinase A (PKA), leading to the modulation of various downstream cellular functions, including hormone secretion and ion channel activity.[8]
-
Other Signaling Modalities: Beyond the canonical cAMP pathway, SSTR5 signaling can influence other intracellular cascades. Studies have shown that SSTR activation can modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is critical for regulating cell growth and proliferation.[8][9][10] SSTR5 has also been shown to interact with and modulate the signaling of other receptor systems, such as the epidermal growth factor receptor (EGFR), indicating a complex signaling crosstalk.[10]
Key Biological Activities of SSTR5 Analogs
The biological effects of selective SSTR5 peptide analogs are directly related to the receptor's tissue distribution.
-
Regulation of Pancreatic Hormone Secretion: SSTR5 is the predominant somatostatin receptor subtype involved in the regulation of insulin secretion from pancreatic β-cells.[11][12]
-
SSTR5 Agonists potently inhibit both basal and glucose-stimulated insulin secretion.[6][12] This makes them highly valuable for treating conditions of insulin excess, such as congenital hyperinsulinism (HI).[6]
-
SSTR5 Antagonists , conversely, block the natural inhibitory tone of somatostatin, leading to increased insulin and glucagon-like peptide-1 (GLP-1) release.[4][5] This dual action makes them attractive candidates for the treatment of type 2 diabetes.[5]
-
-
Modulation of Pituitary Function: SSTR5 is expressed in the pituitary gland and plays a role in regulating the secretion of growth hormone (GH) and prolactin (PRL).[1][13] Selective SSTR5 agonists can suppress the release of these hormones, offering a targeted therapeutic approach for acromegaly, pituitary adenomas, and prolactinomas.[1][13]
-
Inhibition of GLP-1 Secretion: In the gastrointestinal tract, SSTR5 activation inhibits the secretion of the incretin hormone GLP-1 from enteroendocrine L-cells.[14][15][16] As noted, SSTR5 antagonists can enhance GLP-1 levels, which contributes to their glucose-lowering effects.[5]
-
Role in Neuroendocrine Tumors (NETs): Many NETs express SSTRs, including SSTR5.[17] SSTR5 agonists can help manage symptoms in patients with NETs by inhibiting the secretion of various hormones and may also exert direct anti-proliferative effects.[1][18]
Quantitative Data on Selective SSTR5 Analogs
The efficacy and selectivity of SSTR5 peptide analogs are determined through rigorous in vitro and in vivo testing. The tables below summarize representative data for both a selective agonist and a selective antagonist.
Table 1: In Vitro Functional Potency of a Selective SSTR5 Agonist (CRN02481) [6] This table demonstrates the potency (EC₅₀) of CRN02481 in inhibiting cAMP production in cells expressing different human SSTR subtypes. Lower EC₅₀ values indicate higher potency.
| Receptor Subtype | Agonist (CRN02481) EC₅₀ (nM) | Selectivity vs. SSTR5 |
| SSTR5 | 0.041 | - |
| SSTR1 | >1100 | >27,000-fold |
| SSTR2 | 320 | 7,800-fold |
| SSTR3 | 10 | 244-fold |
| SSTR4 | 0.62 | 15-fold |
Table 2: In Vitro Binding and Functional Potency of a Selective SSTR5 Antagonist [5] This table shows the binding affinity (IC₅₀) and functional antagonist activity of an azaspirodecanone analog at human SSTR subtypes.
| Receptor Subtype | Binding IC₅₀ (nM) | Functional Antagonist IC₅₀ (nM) |
| SSTR5 | 0.3 | 0.4 |
| SSTR1 | >10,000 | >10,000 |
| SSTR2 | 5,000 | 1,800 |
| SSTR3 | 1,000 | 4,000 |
| SSTR4 | 6,000 | >10,000 |
Table 3: In Vivo Efficacy of a Selective SSTR5 Antagonist in a Mouse Model [5] This table illustrates the glucose-lowering effect of an SSTR5 antagonist during an oral glucose tolerance test (OGTT) in diet-induced obese mice.
| Compound Dose (Oral) | Glucose Excursion Reduction (%) | Unbound Plasma Concentration (EC₅₀) |
| 3 mg/kg | 94% | 2.5 nM |
| 10 mg/kg | - (Increased total and active GLP-1) | - |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of selective SSTR5 peptide analogs.
Receptor Binding Assay
This assay determines the affinity of a test compound for SSTR5 by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human SSTR5 receptor are cultured, harvested, and homogenized. The cell membranes are isolated by centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled SSTR5 ligand (e.g., [¹²⁵I]-SST-28) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation & Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an SSTR5 agonist to inhibit adenylyl cyclase activity or an antagonist to reverse that inhibition.
Methodology:
-
Cell Plating: CHO-K1 cells expressing human SSTR5 are seeded into 96- or 384-well plates and cultured overnight.[7]
-
Agonist Mode:
-
Cells are treated with a cAMP-stimulating agent (e.g., forskolin) to activate adenylyl cyclase, along with increasing concentrations of the SSTR5 agonist.[7]
-
-
Antagonist Mode:
-
Cells are treated with forskolin, a fixed concentration of a known SSTR5 agonist (e.g., SST-28), and increasing concentrations of the SSTR5 antagonist.[5]
-
-
Incubation: The plates are incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for cAMP accumulation.[7][19]
-
Cell Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[20][21] These kits typically involve a competitive immunoassay between cellular cAMP and a labeled cAMP tracer.
-
Data Analysis: A standard curve is used to quantify cAMP levels. For agonists, an EC₅₀ value is determined from the dose-response curve. For antagonists, an IC₅₀ value is calculated.
Receptor Internalization Assay
This assay visualizes and quantifies the process of a GPCR moving from the cell surface into the cell's interior upon agonist binding, a key step in signal desensitization.
Methodology:
-
Cell Culture: HEK293 or CHO-K1 cells expressing a tagged SSTR5 (e.g., with a fluorescent protein like GFP or an epitope tag like HA) are grown on glass coverslips or in imaging plates.[22][23]
-
Agonist Treatment: Cells are treated with a saturating concentration of the SSTR5 agonist for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.[23]
-
Fixation and Staining: Cells are fixed with paraformaldehyde. If an epitope tag is used, cells are permeabilized and incubated with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody. Nuclei are often counterstained (e.g., with DAPI).
-
Imaging: The subcellular localization of the receptor is visualized using fluorescence or confocal microscopy.
-
Quantification: Image analysis software is used to quantify internalization. This is often measured as the redistribution of fluorescence from the cell membrane to intracellular vesicles or the perinuclear region.[22] A response is typically characterized by the formation of "big and high intensity vesicles."[22]
Conclusion
Selective SSTR5 peptide analogs are a versatile class of molecules with significant therapeutic potential across multiple disease areas. Their biological activity is primarily driven by the inhibition of the adenylyl cyclase/cAMP pathway in tissues where SSTR5 is prominently expressed. SSTR5 agonists are powerful inhibitors of insulin and pituitary hormone secretion, making them ideal candidates for hypersecretory disorders. In contrast, SSTR5 antagonists enhance insulin and incretin release, offering a novel mechanism for the treatment of type 2 diabetes. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the continued research and development of these targeted therapies.
References
- 1. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Preclinical Metabolism for Somatostatin Receptor Subtype 5-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 10. Somatostatin receptors 1 and 5 heterodimerize with epidermal growth factor receptor: agonist-dependent modulation of the downstream MAPK signalling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Somatostatin-28 regulates GLP-1 secretion via somatostatin receptor subtype 5 in rat intestinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Comprehensive Assessment of Somatostatin Receptors in Various Neoplasms: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. innoprot.com [innoprot.com]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
The Role of Somatostatin Receptor 5 (SSTR5) in Pituitary Adenomas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of Somatostatin Receptor 5 (SSTR5) in the pathophysiology and treatment of pituitary adenomas. Pituitary adenomas are the most common intracranial tumors, and their clinical presentation is often dictated by the hypersecretion of pituitary hormones. Somatostatin analogs (SSAs) are a cornerstone of medical therapy for many functioning pituitary adenomas, and their efficacy is largely dependent on the expression profile of somatostatin receptors (SSTRs) on the tumor cells. While SSTR2 has been the primary target for first-generation SSAs, the significance of SSTR5 is increasingly recognized, particularly with the advent of new, broad-spectrum SSAs. This document summarizes the current understanding of SSTR5's function, expression, signaling, and therapeutic targeting in various pituitary adenoma subtypes.
SSTR5 Expression in Pituitary Adenoma Subtypes
The expression of SSTR5 varies significantly among different types of pituitary adenomas, influencing their response to medical therapy. Both messenger RNA (mRNA) and protein level studies have been conducted to elucidate these expression patterns.
Quantitative mRNA Expression of SSTRs in Pituitary Adenomas
Quantitative real-time reverse transcription PCR (qRT-PCR) has been instrumental in quantifying the absolute mRNA copy numbers of all five SSTR isoforms in pituitary tumors. These studies reveal a distinct SSTR expression profile for different adenoma subtypes.
| Adenoma Subtype | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Predominant SSTRs | Reference |
| Somatotropinomas (GH-secreting) | Detectable | High | Moderate | Very Low | Highest | SSTR5 > SSTR2 > SSTR3 | [1] |
| Non-Functioning Pituitary Adenomas (NFPA) | Detectable in select tumors | Moderate | Highest | Detectable in select tumors | Detectable in select tumors | SSTR3 > SSTR2 | [1] |
| Corticotropinomas (ACTH-secreting) | High Expression | Lower than SSTR5 | High Expression | - | High Expression | SSTR5, SSTR3, SSTR2A | [2][3] |
| TSH-secreting Adenomas (TSHomas) | - | High Expression | - | - | High Expression | SSTR2, SSTR5 | [4] |
| Prolactinomas (PRL-secreting) | High Expression | Lower than SSTR5 | - | - | High Expression | SSTR1, SSTR5 | [3] |
Data presented as relative expression levels based on quantitative analysis.
Immunohistochemical Protein Expression of SSTR5
Immunohistochemistry (IHC) provides crucial information on the protein expression and localization of SSTR5 within the tumor tissue.
| Adenoma Subtype | SSTR5 Expression Level | Notes | References |
| Somatotropinomas (GH-secreting) | High in ~83% of tumors | Expression can be variable. | [5] |
| Corticotropinomas (ACTH-secreting) | Positive in 20-55% of tumors | Expression is more frequent in USP8-mutated tumors. | [6] |
| TSH-secreting Adenomas (TSHomas) | High | SSTR2 expression is generally higher than SSTR5. | [4][7] |
| Non-Functioning Pituitary Adenomas (NFPA) | Generally low or absent | SSTR5 expression is stronger than SSTR2 in some cases. | [4] |
| Prolactinomas (PRL-secreting) | Absent | - | [5] |
SSTR5 Signaling Pathways in Pituitary Adenoma Cells
SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin or its analogs, initiates intracellular signaling cascades that lead to the inhibition of hormone secretion and cell proliferation.[3] The signaling pathways modulated by SSTR5 are distinct in some aspects from those of the more extensively studied SSTR2.
Inhibition of Hormone Secretion
The primary mechanism by which SSTR5 inhibits hormone secretion is through the inhibition of adenylyl cyclase.
References
- 1. Quantitative analysis of somatostatin receptor subtype (SSTR1-5) gene expression levels in somatotropinomas and non-functioning pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Clinical Importance of Somatostatin Receptor 2 (SSTR2) and Somatostatin Receptor 5 (SSTR5) Expression in Thyrotropin-Producing Pituitary Adenoma (TSHoma) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of somatostatin receptors, SSTR2A and SSTR5, in 108 endocrine pituitary tumors using immunohistochemical detection with new specific monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ec.bioscientifica.com [ec.bioscientifica.com]
- 7. e-century.us [e-century.us]
A Comprehensive Technical Guide to (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) Amide for Neuroendocrine Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic somatostatin analog, (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide, a potent and selective ligand for the somatostatin receptor subtype 5 (SSTR5). Neuroendocrine tumors (NETs) frequently overexpress somatostatin receptors, making them a prime target for diagnostic and therapeutic interventions using somatostatin analogs. This document details the structure, synthesis, and mechanism of action of this specific analog, with a focus on its application in neuroendocrine tumor research. It consolidates available quantitative data, outlines key experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction
Somatostatin is a naturally occurring cyclic peptide hormone that regulates a wide array of physiological processes, including hormone secretion, cell proliferation, and neurotransmission. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated as SSTR1 through SSTR5. The clinical utility of native somatostatin is limited by its short biological half-life. Consequently, synthetic analogs with improved stability and receptor subtype selectivity have been developed for the diagnosis and treatment of various pathologies, most notably neuroendocrine tumors.
This compound is a synthetic octapeptide analog of somatostatin characterized by specific amino acid substitutions and modifications that confer high affinity and selectivity for SSTR5. Given the differential expression of SSTR subtypes in various NETs, SSTR5-selective analogs like this compound are valuable tools for investigating the specific role of this receptor in tumor pathophysiology and for the development of targeted therapies.
Molecular Profile
-
Sequence: H-D-Phe-Cys-Phe-N-Me-D-Trp-Lys-Thr-Cys-Thr-NH₂ (Disulfide bond between Cys6 and Cys11)[1]
-
Molecular Formula: C₅₀H₆₇N₁₁O₁₀S₂
-
Molecular Weight: 1046.27 g/mol
Synthesis and Purification
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A rink amide resin is used as the solid support to yield a C-terminal amide upon cleavage.
-
Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain. For each cycle, the Fmoc protecting group is removed from the N-terminus of the resin-bound peptide with a solution of piperidine in dimethylformamide (DMF). The next Fmoc-protected amino acid is then activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and added to the resin.
-
Special Modifications: The N-methylated D-tryptophan residue is incorporated using Fmoc-N-Me-D-Trp(Boc)-OH.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Disulfide Bond Formation: The linear peptide is dissolved in a dilute aqueous solution at a slightly alkaline pH (e.g., pH 8-8.5) and stirred in the presence of an oxidizing agent, such as air (oxygen), potassium ferricyanide, or iodine, to facilitate the formation of the intramolecular disulfide bond between the two cysteine residues.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The final product is characterized by analytical RP-HPLC to confirm purity and by mass spectrometry to verify the correct molecular weight.
Solid-Phase Peptide Synthesis Workflow
Mechanism of Action in Neuroendocrine Tumors
The biological effects of this compound are mediated through its high-affinity binding to SSTR5. Upon agonist binding, SSTR5, like other SSTRs, couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that can ultimately lead to anti-proliferative and anti-secretory effects in neuroendocrine tumor cells.
Receptor Binding Affinity
The defining characteristic of this analog is its high affinity and selectivity for SSTR5. The dissociation constants (Kd) for the human somatostatin receptor subtypes are summarized in the table below.
| Receptor Subtype | Dissociation Constant (Kd) [nM] |
| SSTR1 | 1200 |
| SSTR2 | 23.5 |
| SSTR3 | 11.05 |
| SSTR4 | >1000 |
| SSTR5 | 0.61 |
Data compiled from publicly available sources.
Downstream Signaling Pathways
Activation of SSTR5 by this compound can trigger several intracellular signaling pathways that contribute to its anti-tumor effects:
-
Inhibition of Proliferation: SSTR5 activation can induce cell cycle arrest, often at the G1 phase. This is mediated through the regulation of cyclin-dependent kinase inhibitors like p21 and the retinoblastoma tumor suppressor protein.
-
Induction of Apoptosis: While SSTR3 is more commonly associated with apoptosis, SSTR5 activation can also contribute to programmed cell death in certain tumor types.
-
Inhibition of Hormone Secretion: The reduction in cAMP levels upon SSTR5 activation interferes with the exocytotic machinery, leading to a decrease in the secretion of hormones and bioactive amines from neuroendocrine tumor cells.
-
Modulation of Ion Channels: SSTR5 can modulate the activity of various ion channels, including potassium and calcium channels, which plays a role in regulating cellular excitability and secretion.
SSTR5 Signaling Pathway
In Vitro and In Vivo Efficacy in Neuroendocrine Tumor Models
While extensive data on the in vitro and in vivo efficacy of this specific analog in neuroendocrine tumor models is not widely published in publicly accessible literature, its high affinity for SSTR5 suggests it would be a valuable tool for such studies. Research on other SSTR5-selective agonists has demonstrated anti-proliferative and anti-secretory effects in NET cell lines and xenograft models that express SSTR5.
Experimental Protocol: In Vitro Proliferation Assay (e.g., MTT or WST-1 Assay)
-
Cell Culture: Neuroendocrine tumor cell lines known to express SSTR5 (e.g., certain pancreatic or pituitary NET cell lines) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with increasing concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: A viability reagent (e.g., MTT or WST-1) is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
Radiolabeling and Molecular Imaging
Somatostatin analogs are frequently radiolabeled for use in molecular imaging (e.g., PET or SPECT) and peptide receptor radionuclide therapy (PRRT). The lysine residue in the sequence of this compound can be conjugated to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to allow for stable complexation with various radionuclides.
Experimental Protocol: Radiolabeling with Gallium-68 (for PET Imaging)
-
Conjugation: The peptide is first conjugated with a DOTA chelator.
-
Radiolabeling: The DOTA-conjugated peptide is incubated with Gallium-68 (⁶⁸Ga), typically eluted from a ⁶⁸Ge/⁶⁸Ga generator, in a buffered solution at an acidic pH and elevated temperature for a short period.
-
Quality Control: The radiolabeled peptide is analyzed by radio-HPLC and radio-TLC to determine the radiochemical purity and stability.
Experimental Workflow: From Radiolabeling to In Vivo Imaging
References
Exploring SSTR5 Signaling Pathways with a Selective Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways associated with the Somatostatin Receptor 5 (SSTR5), a critical G protein-coupled receptor (GPCR) involved in the regulation of hormone secretion and cell proliferation.[1][2][3][4] The activation of SSTR5 by selective agonists initiates a cascade of intracellular events, making it a promising therapeutic target for a range of conditions, including endocrine disorders, neuroendocrine tumors (NETs), and hormonal imbalances.[1][5][6] This document details the primary signaling cascades, presents quantitative data on agonist interactions, outlines key experimental protocols, and provides visual representations of these complex biological processes.
Core SSTR5 Signaling Pathways
SSTR5, like other somatostatin receptors, primarily couples to pertussis toxin-sensitive Gi/Go proteins.[7][8] Upon activation by a selective agonist, SSTR5 triggers multiple downstream signaling pathways that collectively mediate its physiological effects. The binding of an agonist induces a conformational change in the receptor, leading to the activation of its associated G protein and the initiation of downstream signaling.[1][9]
1.1. Gαi-Mediated Adenylyl Cyclase Inhibition
The canonical signaling pathway for SSTR5 involves the inhibition of adenylyl cyclase.[4][7][8] This process unfolds as follows:
-
Agonist Binding and G Protein Activation: An SSTR5-selective agonist binds to the receptor, causing a conformational change that facilitates the coupling and activation of the heterotrimeric Gi protein.[1]
-
Dissociation of G Protein Subunits: The activated Gi protein releases its αi subunit, which is bound to GTP.
-
Inhibition of Adenylyl Cyclase: The Gαi-GTP complex directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).[4]
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP concentrations.[4][7]
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation of various downstream targets, ultimately leading to the inhibition of hormone secretion and cell growth.[10]
1.2. Modulation of the MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade, is another important downstream effector of SSTR5 signaling. However, the effect of SSTR5 activation on this pathway can be either inhibitory or stimulatory depending on the cell type.[8] In some cancer cells, such as C6 glioma cells, selective SSTR5 agonists have been shown to inhibit ERK1/2 phosphorylation.[11] In contrast, in other contexts, SSTR5 activation can lead to the stimulation of the MAPK pathway. This differential regulation highlights the complexity of SSTR5 signaling and its dependence on the cellular environment.[8]
1.3. β-Arrestin-Mediated Internalization
Like many GPCRs, SSTR5 undergoes agonist-induced internalization, a process that plays a crucial role in receptor desensitization and signal termination.[7] This process is primarily mediated by β-arrestins. The third intracellular loop of SSTR5 is a key structural domain for β-arrestin binding and subsequent receptor internalization.[7] Interestingly, not all agonists that bind to SSTR5 are capable of inducing its internalization.[12] For instance, the natural peptide somatostatin-28 can induce SSTR5 internalization, whereas some potent synthetic SSTR5 agonists do not.[12] This phenomenon, known as biased agonism, suggests that different agonists can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways.[13]
Quantitative Data on Selective SSTR5 Agonists
The development of selective agonists has been instrumental in characterizing the specific functions of SSTR5. The following tables summarize the binding affinities and functional potencies of several key SSTR5 agonists.
Table 1: Binding Affinities (Ki, nM) of Selective Agonists for Somatostatin Receptor Subtypes
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) | Reference |
| Octreotide | >1000 | 0.34 | 234 | >1000 | 11.1 | [14] |
| Pasireotide | 9.3 | 0.59 | 0.78 | >100 | 0.081 | [15] |
| BIM-23190 | >1000 | 0.34 | >1000 | >1000 | 11.1 | [14] |
| Angiopeptin | >1000 | 0.26 | >1000 | >1000 | 6.92 | [14] |
Table 2: Functional Potency (EC50) of Agonists at Human SSTR5
| Agonist | Assay | EC50 (nM) | Cell Line | Reference |
| Pasireotide | cAMP Inhibition | 0.081 | CHO-K1 | [15] |
| Octreotide | cAMP Inhibition | 2.7 | CHO-K1 | [15] |
| Lanreotide | cAMP Inhibition | 16 | CHO-K1 | [15] |
| BIM-23268 | PRL Suppression | 0.28 | Prolactinoma cells | [16] |
| Somatostatin-28 | Receptor Internalization | 0.00434 | N/A | [17] |
Detailed Experimental Protocols
3.1. cAMP Measurement Assay (GloSensor™ Assay)
This protocol is adapted from methodologies used to measure agonist-induced inhibition of cAMP production.[18]
-
Cell Culture and Transfection:
-
Assay Preparation:
-
24 hours post-transfection, detach the cells and resuspend them in CO2-independent medium containing 10% FBS.
-
Add the GloSensor™ cAMP reagent to the cell suspension and incubate at room temperature for 2 hours.
-
Dispense the cell suspension into a 384-well white plate.
-
-
Agonist Stimulation and Signal Detection:
-
Measure the baseline luminescence for 10 minutes.
-
Add varying concentrations of the SSTR5 agonist followed immediately by forskolin (to stimulate cAMP production).
-
Measure luminescence for an additional 15 minutes.
-
-
Data Analysis:
-
Normalize the data to the response of forskolin alone.
-
Plot the normalized data against the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
3.2. ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is based on standard Western blotting procedures to detect changes in protein phosphorylation.[11]
-
Cell Treatment and Lysis:
-
Culture cells (e.g., C6 glioma cells) to near confluence.[11]
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with the SSTR5 agonist for a specified time (e.g., 10 minutes).
-
Stimulate the cells with a growth factor (e.g., bFGF) to induce ERK1/2 phosphorylation.[11]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[11]
-
Quantify the band intensities using densitometry software.
-
3.3. Receptor Internalization Assay (Cell Surface Biotinylation)
This protocol allows for the biochemical quantification of receptor internalization.[7]
-
Cell Culture and Biotinylation:
-
Culture cells transiently transfected with tagged SSTR5 (e.g., SSTR5-DsRed).[7]
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.
-
-
Agonist-Induced Internalization:
-
Quench the biotinylation reaction.
-
Wash the cells and incubate them with the SSTR5 agonist (e.g., 1 µM SS28) for 30 minutes at 37°C to allow for receptor internalization.[7]
-
-
Removal of Surface Biotin:
-
Place the cells on ice to stop internalization.
-
Treat the cells with a reducing agent (e.g., glutathione) to cleave the biotin from proteins remaining on the cell surface. The biotin on internalized receptors will be protected.
-
-
Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells and incubate the lysates with streptavidin-agarose beads to capture the biotinylated (internalized) receptors.
-
-
Western Blot Analysis:
-
Elute the captured proteins from the beads and analyze them by Western blotting using an antibody against the SSTR5 tag.
-
A control lane with total biotinylated protein (before glutathione stripping) should be included to represent the total amount of surface receptor.[7]
-
Conclusion
The study of SSTR5 signaling pathways through the use of selective agonists has significantly advanced our understanding of its physiological roles and its potential as a therapeutic target. The primary signaling mechanism involves the Gi-mediated inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels. Additionally, SSTR5 can modulate the MAPK/ERK pathway and undergoes β-arrestin-dependent internalization, which provides a mechanism for signal regulation. The development of biased agonists that can selectively activate certain downstream pathways while avoiding others, such as receptor internalization, holds great promise for the design of novel therapeutics with improved efficacy and reduced side effects for a variety of neuroendocrine and metabolic diseases.[13]
References
- 1. Researchers unveil molecular mechanisms of somatostatin receptor 5 activation by neuropeptides and drugs | EurekAlert! [eurekalert.org]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 3. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Role of Somatostatin Receptor in Pancreatic Neuroendocrine Tumor Development, Diagnosis, and Therapy [frontiersin.org]
- 7. The Third Intracellular Loop of the Human Somatostatin Receptor 5 Is Crucial for Arrestin Binding and Receptor Internalization after Somatostatin Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Selective agonism in somatostatin receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative and functional expression of somatostatin receptor subtypes in human prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the function of SSTR5 in glioma cell lines
An In-depth Technical Guide to the Function of Somatostatin Receptor 5 (SSTR5) in Glioma Cell Lines
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and lethal primary brain tumor in adults, with a median survival of approximately 12-15 months following standard treatment, which includes surgery, radiation, and chemotherapy.[1] The profound challenges in treating GBM, such as its cellular heterogeneity and resistance to therapy, necessitate the identification of novel molecular targets. The somatostatin receptor (SSTR) system, a family of five G protein-coupled receptors (SSTR1-5), has emerged as a potential therapeutic target in various cancers. This guide focuses on the function of Somatostatin Receptor 5 (SSTR5) in glioma, detailing its expression, signaling pathways, and the functional consequences of its activation, with a particular focus on preclinical data from glioma cell lines.
SSTR5 Expression and a Critical Splice Variant in Glioma
While several SSTR subtypes are expressed in glioma, SSTR2 is often the most predominant.[1] However, SSTR5 is also consistently expressed and its role is complicated by the presence of a truncated splice variant, sst5TMD4.
Expression Profile in Glioma Cell Lines
Studies in the U-87 MG and U-118 MG glioblastoma cell lines have quantified the mRNA expression levels of all SSTR subtypes. These findings indicate that while SSTR2 is the most abundant, SSTR5 and its splice variant sst5TMD4 are also significantly expressed.[1]
The sst5TMD4 Splice Variant
A truncated splice variant of SSTR5, named sst5TMD4, is significantly overexpressed in GBM tissue compared to non-tumor brain tissue.[1] High expression of sst5TMD4 is associated with poor overall survival and increased tumor aggressiveness.[1] Functionally, sst5TMD4 acts in a dominant-negative manner. Its overexpression in U-87 MG and U-118 MG cells leads to:
-
Increased cell proliferation and migration.[1]
-
Altered activity of key oncogenic signaling pathways.[1]
-
Resistance to somatostatin analogs (SSAs), likely by downregulating SSTR2 expression.[1]
Conversely, silencing sst5TMD4 can decrease the malignant features of GBM cells and sensitize them to the antitumor effects of pasireotide, an SSA with a high affinity for SSTR5.[1]
Quantitative Analysis of SSTR5 Function
Quantitative data from studies on glioma cell lines provide specific insights into the expression and functional role of SSTR5.
Table 1: Basal mRNA Expression of SSTR Subtypes in Glioma Cell Lines
Data represents normalized mean mRNA copy number ± SEM.[1]
| Receptor Subtype | U-87 MG Cell Line | U-118 MG Cell Line |
| SSTR1 | 3.3 × 10⁻⁶ ± 2.4 × 10⁻⁶ | 6.0 × 10⁻⁷ ± 1.4 × 10⁻⁷ |
| SSTR2 | 3.2 × 10⁻⁵ ± 9.6 × 10⁻⁶ | 4.2 × 10⁻⁵ ± 3.9 × 10⁻⁵ |
| SSTR3 | 5.7 × 10⁻⁷ ± 4.2 × 10⁻⁷ | Not reported |
| SSTR4 | 5.3 × 10⁻⁶ ± 5.2 × 10⁻⁶ | Not reported |
| SSTR5 | 6.7 × 10⁻⁶ ± 4.2 × 10⁻⁶ | 1.3 × 10⁻⁶ ± 7.1 × 10⁻⁷ |
| sst5TMD4 | 1.6 × 10⁻⁵ ± 8.3 × 10⁻⁶ | 2.6 × 10⁻⁶ ± 1.7 × 10⁻⁶ |
Table 2: Effect of Selective SSTR Agonists on Proliferation of Patient-Derived GBM Cells
Data represents the percentage reduction in cell proliferation compared to control.
| Agonist | Target Receptor(s) | Time Point | Proliferation Reduction (%) |
| SSTR1 Agonist | SSTR1 | 72 h | 13.9% |
| SSTR2 Agonist | SSTR2 | 72 h | 32.6% |
| SSTR5 Agonist | SSTR5 | 24 h | 22.4% |
SSTR5 Signaling Pathways in Glioma
Activation of SSTR5, like other SSTRs, initiates intracellular signaling cascades that can inhibit cell growth. However, the presence of the sst5TMD4 variant can hijack and alter these pathways, promoting oncogenesis.
Canonical SSTR5 Antiproliferative Signaling
In C6 rat glioma cells, activation of SSTR1, SSTR2, and SSTR5 has been shown to induce growth arrest.[2][3][4] This effect is mediated through the activation of phosphotyrosine phosphatases (PTPs), which in turn dephosphorylate and inactivate Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key proteins in the proliferative MAPK pathway.[2][3] This signaling cascade also leads to the upregulation of the cell cycle inhibitor p27(Kip1).[3]
Caption: Canonical SSTR5 antiproliferative signaling pathway in glioma cells.
Oncogenic Signaling by the sst5TMD4 Splice Variant
The overexpression of the sst5TMD4 variant in GBM cells has been shown to dysregulate multiple signaling pathways associated with tumor progression.[1] This includes the aberrant activation of the AKT, JAK-STAT, NF-κB, and TGF-β pathways, which collectively enhance cell survival, proliferation, and migration.[1] Pasireotide's ability to counteract some of these effects, particularly after sst5TMD4 silencing, suggests a complex interplay on these signaling nodes.
Caption: Oncogenic pathways dysregulated by the sst5TMD4 splice variant.
Experimental Protocols
The following protocols are standardized methodologies for key experiments used to investigate SSTR5 function in glioma cell lines.
RT-qPCR for SSTR5 mRNA Expression
This protocol quantifies the relative expression of SSTR5 mRNA.[5][6]
-
RNA Isolation: Culture U-87 MG or U-118 MG cells to ~80-90% confluency. Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
DNase Treatment: Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Perform reverse transcription on the DNase-treated RNA using a cDNA synthesis kit with random primers or oligo(dT) primers to generate a stable cDNA library. Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination.[6]
-
qPCR Reaction: Prepare the qPCR master mix on ice. For a typical 20 µL reaction, combine 10 µL of 2x SYBR Green Master Mix, 0.5 µL each of forward and reverse primers (10 µM stock) for SSTR5 and a reference gene (e.g., GAPDH, ACTB), 2 µL of diluted cDNA template, and nuclease-free water to volume.
-
Thermocycling: Run the reaction on a qPCR instrument with a standard program:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of: 95°C for 15 s, 60°C for 60 s.
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative expression of SSTR5 using the ΔΔCt method, normalizing to the reference gene.
siRNA-Mediated Silencing of sst5TMD4
This protocol describes the transient knockdown of the sst5TMD4 splice variant.[1][7]
-
Cell Seeding: The day before transfection, seed U-87 MG cells in a 6-well plate at a density of 2 x 10⁵ cells/well in complete growth medium, aiming for 50-70% confluency at the time of transfection.
-
Complex Preparation: For each well, prepare two tubes.
-
Tube A: Dilute 50 nM of sst5TMD4-specific siRNA (or a non-targeting scramble control) in 100 µL of serum-free medium.
-
Tube B: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.
-
-
Complex Formation: Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation: After incubation, harvest the cells to validate knockdown efficiency via RT-qPCR or Western blot and proceed with functional assays.
Cell Proliferation (WST-1) Assay
This colorimetric assay measures cell viability as an indicator of proliferation.[8][9]
-
Cell Seeding: Seed glioma cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Include wells with medium only for background control.
-
Treatment: Allow cells to adhere overnight. The next day, treat the cells with various concentrations of SSTR5 agonists, antagonists, or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.
-
Analysis: After subtracting the background absorbance, calculate cell viability as a percentage relative to the vehicle-treated control cells.
Wound Healing (Scratch) Assay
This assay assesses collective cell migration.[1][10]
-
Monolayer Formation: Seed glioma cells in a 6-well plate and grow them to >90% confluency to form a uniform monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or cell-free gap in the center of the monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium (often with reduced serum to minimize proliferation) containing the treatment compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at defined points (time 0) using a phase-contrast microscope.
-
Incubation and Monitoring: Incubate the plate at 37°C. Capture images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Quantify the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
Caption: Workflow for studying sst5TMD4's role in SSTR5 agonist response.
Western Blot for Phosphorylated Proteins
This protocol detects changes in the phosphorylation state of key signaling proteins (e.g., ERK, AKT).[2][11]
-
Sample Preparation: Culture and treat cells as required. Place the culture dish on ice, aspirate the medium, and wash cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells directly on the plate with 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells and transfer the lysate to a microfuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Sample Denaturation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk, as its phosphoprotein content can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C on a shaker.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) protein.
Therapeutic Implications and Conclusion
The dual role of the SSTR5 system in glioma presents both a challenge and an opportunity for drug development.
-
Targeting SSTR5: The antiproliferative effects initiated by SSTR5 activation, particularly with agonists like pasireotide, suggest its potential as a therapeutic target. Treatments that selectively activate SSTR5 could inhibit glioma growth by suppressing the ERK1/2 pathway.[3]
-
Addressing sst5TMD4: The sst5TMD4 splice variant is a key mediator of aggressiveness and therapeutic resistance.[1] Its high expression in GBM makes it a potential biomarker for poor prognosis. Strategies aimed at inhibiting sst5TMD4 expression or function, perhaps using targeted siRNA or antisense oligonucleotides, could restore sensitivity to somatostatin analogs and reduce tumor malignancy.[1]
References
- 1. Scratch wound healing assay [bio-protocol.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. clyte.tech [clyte.tech]
- 5. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 6. 定量反轉錄 PCR (RT-qPCR)的基本原理 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. altogen.com [altogen.com]
- 8. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 9. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. scielo.br [scielo.br]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
An In-depth Technical Guide on (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide in Acromegaly Research Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acromegaly, a disorder driven by excessive growth hormone (GH) secretion from pituitary adenomas, presents a significant therapeutic challenge. Somatostatin analogs are a cornerstone of medical management, with their efficacy largely dependent on the somatostatin receptor (SSTR) subtype expression profile of the tumor. This technical guide focuses on the investigational compound (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide , a somatostatin analog with a distinct receptor binding profile. While direct experimental data on this specific compound in acromegaly models are not extensively published, this document synthesizes its known properties with established research methodologies for evaluating similar compounds. It aims to provide a comprehensive resource for researchers interested in exploring the therapeutic potential of SSTR5-preferential agonists in acromegaly.
Introduction to this compound
This compound is a synthetic somatostatin analog. Its primary characteristic of interest in the context of acromegaly is its high binding affinity for somatostatin receptor subtype 5 (SSTR5). GH-secreting pituitary adenomas predominantly express SSTR2 and SSTR5, making these receptors key targets for therapeutic intervention. While current first-line somatostatin analogs primarily target SSTR2, there is a compelling rationale for investigating SSTR5-selective or SSTR5-preferential agonists for patients who are resistant or inadequately responsive to SSTR2-targeted therapies.
Receptor Binding Affinity
The binding affinity of this compound has been characterized, demonstrating a high affinity for SSTR5.[1][2][3]
| Receptor Subtype | Dissociation Constant (Kd) (nM) |
| SSTR1 | 1200[1][2][3] |
| SSTR2 | 23.5[1][2][3] |
| SSTR3 | 11.05[1][2][3] |
| SSTR4 | >1000[1][2][3] |
| SSTR5 | 0.61[1][2][3] |
Table 1: Binding affinities of this compound for human somatostatin receptor subtypes.
Somatostatin Receptor Signaling in Pituitary Somatotrophs
The binding of somatostatin analogs to their receptors on pituitary somatotrophs initiates a cascade of intracellular events that lead to the inhibition of GH secretion and potentially, the control of tumor growth. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Experimental Protocols for In Vitro Evaluation in Acromegaly Models
The following protocols are standard methodologies used to assess the efficacy of somatostatin analogs in acromegaly research, primarily utilizing GH-secreting pituitary tumor cell lines (e.g., GH3, GH4C1) and primary cultures of human pituitary adenomas.
Cell Culture
-
GH3 and GH4C1 Cell Lines: These rat pituitary adenoma cell lines are commonly used models. They are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[4] It is important to note that GH3 cells primarily express SSTR1 and SSTR2.[5][6]
-
Primary Human Pituitary Adenoma Cultures: Freshly resected tumor tissue from acromegaly patients is enzymatically dispersed to obtain single-cell suspensions. These cells are then cultured in appropriate media, often containing serum and growth factors, for a short period to allow for experimental manipulation.
Growth Hormone (GH) Secretion Assay
This assay quantifies the ability of the compound to inhibit GH release from pituitary cells.
Cell Viability and Proliferation Assay
These assays determine the effect of the compound on the survival and growth of pituitary tumor cells.
-
MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in 96-well plates.
-
After stabilization, treat with a range of compound concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the control.
-
Apoptosis Assay
This assay determines if the compound induces programmed cell death in pituitary tumor cells.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the compound for a defined period.
-
Harvest and wash the cells.
-
Stain with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Expected Outcomes and Comparative Data
Studies with the SSTR5-selective agonist BIM-23268 have demonstrated its ability to suppress GH secretion in primary cultures of human GH-secreting pituitary adenomas.[7] The potency of SSTR5-selective agonists can be comparable to or, in some tumors, even exceed that of SSTR2-preferential agonists like octreotide.[7]
| Compound | Receptor Selectivity | Effect on GH Secretion in Human Pituitary Adenoma Cultures |
| Octreotide | SSTR2 > SSTR5 | Inhibition of GH secretion. |
| Lanreotide | SSTR2 > SSTR5 | Inhibition of GH secretion. |
| BIM-23268 | SSTR5 | Potent inhibition of GH secretion, in some cases more effective than octreotide.[7] |
| This compound | SSTR5 >> SSTR2 | Hypothesized to potently inhibit GH secretion, particularly in tumors with high SSTR5 expression. |
Table 2: Comparative effects of somatostatin analogs on GH secretion in vitro.
Future Directions and Considerations
The high SSTR5 affinity of this compound makes it a compelling candidate for further investigation in acromegaly research. Future studies should focus on:
-
In vitro characterization: Performing dose-response studies for GH inhibition in a panel of primary human GH-secreting pituitary adenoma cultures with varying SSTR2/SSTR5 expression ratios.
-
Cell proliferation and apoptosis studies: Evaluating the anti-tumor effects of the compound in vitro.
-
In vivo studies: Utilizing animal models of pituitary tumors to assess the compound's efficacy in reducing tumor size and circulating GH and IGF-1 levels.
-
Signaling pathway analysis: Investigating the downstream signaling events following SSTR5 activation by this specific analog in pituitary tumor cells.
Conclusion
This compound represents a valuable research tool for exploring the role of SSTR5 in the pathophysiology and treatment of acromegaly. Although direct experimental evidence in acromegaly models is currently limited, its receptor binding profile suggests it could offer a therapeutic advantage, particularly in a subset of patients. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of this and other novel SSTR5-targeted therapies for acromegaly.
References
- 1. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pituitary cell line GH3 expresses two somatostatin receptor subtypes that inhibit adenylyl cyclase: functional expression of rat somatostatin receptor subtypes 1 and 2 in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene Expression of the Somatostatin Receptors, Gi2 alpha and Pit-1 alpha in GH3 Cells Permanently Transfected with a Mutant Gs alpha Gene. [e-enm.org]
- 7. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of SSTR5 Agonists in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin Receptor 5 (SSTR5) is a member of the G-protein coupled receptor (GPCR) family, which is widely expressed in various tissues, including the pituitary gland, pancreas, and parts of the gastrointestinal tract.[1][2] SSTR5 agonists are compounds that selectively bind to and activate this receptor, mimicking the inhibitory effects of the endogenous ligand, somatostatin.[1] Upon activation, SSTR5 primarily couples to the Gαi subunit of the heterotrimeric G-protein complex. This interaction initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This mechanism underlies the role of SSTR5 agonists in inhibiting hormone secretion and cellular proliferation, making them valuable tools for studying various physiological processes and potential therapeutic agents for conditions like acromegaly, neuroendocrine tumors (NETs), and diabetes.[1][2][4][5] In cancer cell lines, activation of SSTR5 has been linked to anti-proliferative effects and the induction of apoptosis.[4][6][7]
SSTR5 Signaling Pathways
Activation of SSTR5 by an agonist triggers a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase and subsequent reduction of cAMP levels.[1] However, SSTR5 activation can also modulate other signaling pathways, including the MAPK pathway and ion channels, and can lead to receptor internalization, a process critical for signal termination and receptor trafficking.[4][8][9][10]
Experimental Protocols
The following section provides detailed protocols for key in vitro experiments utilizing SSTR5 agonists. A general workflow for cell treatment is presented first.
Cell Viability and Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. SSTR5 agonists often exert anti-proliferative effects.[11] The reduction of tetrazolium salts like MTT or MTS to colored formazan by metabolically active cells is quantified spectrophotometrically.[12][13][14]
Methodology:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Agonist Treatment: Prepare serial dilutions of the SSTR5 agonist in appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the agonist-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14] Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) and mix thoroughly to dissolve the formazan crystals.[12][13]
-
For MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[12][13]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[13][14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation:
| SSTR5 Agonist Conc. (nM) | Absorbance (OD 490nm) | % Viability vs. Control |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.21 ± 0.07 | 96.8% |
| 1 | 1.05 ± 0.06 | 84.0% |
| 10 | 0.82 ± 0.05 | 65.6% |
| 100 | 0.61 ± 0.04 | 48.8% |
| 1000 | 0.45 ± 0.03 | 36.0% |
cAMP Inhibition Assay
This assay directly measures the primary downstream effect of SSTR5 activation. SSTR5 agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][3][15] This can be measured using various commercial kits, such as those based on ELISA or bioluminescence (e.g., GloSensor).[16]
Methodology:
-
Cell Seeding: Seed cells (e.g., 10,000 cells/well) in a white, clear-bottom 96-well plate and incubate for 24 hours.[16]
-
Pre-treatment: Replace the medium with 90 µL of equilibration medium (e.g., DMEM with 10% FBS, 10 mM HEPES). For GloSensor assays, this medium will contain the luciferin substrate.[16] Pre-incubate the plate for 2 hours at room temperature in the dark.
-
Stimulation: Add 10 µL of a solution containing the SSTR5 agonist at 10x the final desired concentration.
-
Forskolin Challenge: After 15-20 minutes of agonist incubation, add 10 µL of a solution containing an adenylyl cyclase activator like forskolin (final concentration ~10 µM) to all wells (except for a negative control) to induce cAMP production.
-
Incubation: Incubate for an additional 15-20 minutes at room temperature.
-
Detection:
-
Analysis: Normalize the signal to the forskolin-only treated wells. Calculate the IC₅₀ of the SSTR5 agonist for cAMP inhibition.
Data Presentation:
| SSTR5 Agonist Conc. (nM) | Luminescence (RLU) | % cAMP Inhibition |
| 0 (Forskolin only) | 50,000 ± 3,500 | 0% |
| 0.1 | 45,200 ± 3,100 | 9.6% |
| 1 | 31,500 ± 2,500 | 37.0% |
| 10 | 15,100 ± 1,200 | 69.8% |
| 100 | 8,900 ± 950 | 82.2% |
| 1000 | 8,500 ± 900 | 83.0% |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
SSTR activation can induce programmed cell death (apoptosis) in certain cancer cell lines.[6][18] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[19][20][21]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the SSTR5 agonist (and controls) for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent like TrypLE or Accutase. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation:
| Treatment | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) |
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.8 ± 0.5 |
| SSTR5 Agonist (100 nM) | 65.3 ± 3.5 | 21.8 ± 2.4 | 11.5 ± 1.9 |
| Staurosporine (Positive Control) | 15.1 ± 2.8 | 45.2 ± 4.1 | 38.6 ± 3.7 |
Receptor Internalization Assay
Upon agonist binding, GPCRs like SSTR5 are often internalized into the cell.[8][22] This process can be visualized and quantified to confirm functional receptor activation. This protocol describes a method using a cell line expressing a fluorescently tagged SSTR5.
Methodology:
-
Cell Line: Use a stable cell line expressing SSTR5 tagged with a fluorescent protein (e.g., GFP-SSTR5).
-
Seeding: Seed the cells onto glass coverslips in a 24-well plate. Allow them to grow to 60-70% confluency.
-
Treatment: Treat the cells with the SSTR5 agonist (e.g., Somatostatin-28 at 100 nM) for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.[8] The untreated (0 min) cells serve as a baseline control.
-
Fixation: After incubation, wash the cells twice with ice-cold PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS. If desired, counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope.
-
Analysis: In untreated cells, GFP-SSTR5 fluorescence will be localized primarily at the plasma membrane. Upon agonist treatment, the fluorescence will appear in intracellular vesicles/endosomes, indicating receptor internalization.[8] Quantify the degree of internalization by measuring the intensity of intracellular fluorescence relative to the total cell fluorescence using image analysis software.
Data Presentation:
| Time (minutes) | Membrane Fluorescence (A.U.) | Intracellular Fluorescence (A.U.) | % Internalization |
| 0 | 950 ± 55 | 50 ± 15 | 5.0% |
| 15 | 620 ± 48 | 380 ± 41 | 38.0% |
| 30 | 410 ± 35 | 590 ± 52 | 59.0% |
| 60 | 350 ± 31 | 650 ± 58 | 65.0% |
References
- 1. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 2. news-medical.net [news-medical.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. SSTR5 | Cancer Genetics Web [cancer-genetics.org]
- 7. Somatostatin receptor 1,2 and 5 activation leads to C6 glioma growth arrest in vitro and in vivo; analysis of the intracellular pathways involved | Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale [pagepressjournals.org]
- 8. innoprot.com [innoprot.com]
- 9. Somatostatin receptors 1 and 5 heterodimerize with epidermal growth factor receptor: agonist-dependent modulation of the downstream MAPK signalling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of human somatostatin receptor 2 promotes apoptosis through a mechanism that is independent from induction of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 22. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of the synthetic somatostatin analog, (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide. This octapeptide is a high-affinity, selective agonist for the somatostatin receptor subtype 5 (SSTR5). While specific in vivo preclinical data for this particular analog is limited in publicly available literature, this document outlines its potential applications based on its receptor binding profile and provides detailed protocols for in vivo animal studies extrapolated from research on other SSTR5-selective and broader-spectrum somatostatin analogs. The primary focus is on its potential as an anti-tumor and anti-secretory agent.
Introduction to this compound
This compound is a synthetic cyclic octapeptide analog of somatostatin. Its structure is designed for increased stability and receptor selectivity compared to the native somatostatin-14. The key structural modifications, including the D-amino acid substitutions and N-methylation, contribute to its high affinity and selectivity for the somatostatin receptor subtype 5 (SSTR5).
Somatostatin and its analogs exert their effects by binding to a family of five G-protein coupled receptors (SSTR1-5).[1] These receptors are expressed in various tissues and are often overexpressed in neuroendocrine tumors (NETs), making them attractive targets for both diagnosis and therapy.[1] The activation of SSTRs can inhibit hormone secretion and cell proliferation.[1]
Table 1: Receptor Binding Affinity of this compound [2][3]
| Receptor Subtype | Dissociation Constant (Kd) (nM) |
| SSTR1 | 1200 |
| SSTR2 | 23.5 |
| SSTR3 | 11.05 |
| SSTR4 | >1000 |
| SSTR5 | 0.61 |
The exceptionally high affinity for SSTR5 suggests that this compound could be a valuable tool for investigating SSTR5-mediated physiological processes and for the potential treatment of pathologies characterized by SSTR5 expression, such as certain types of pituitary adenomas and neuroendocrine tumors.
Potential In Vivo Applications
Based on the known functions of SSTR5 and the effects of other SSTR5 agonists, the primary applications for this compound in in vivo animal studies include:
-
Oncology: Investigating the anti-proliferative and anti-secretory effects on SSTR5-expressing tumors, such as neuroendocrine tumors, pituitary adenomas (particularly those secreting growth hormone or prolactin), and potentially other cancers where SSTR5 is aberrantly expressed.
-
Endocrinology: Studying the regulation of hormone secretion, including growth hormone (GH), prolactin (PRL), and insulin.
-
Metabolic Diseases: Exploring its role in glucose homeostasis, given the expression of SSTR5 in pancreatic islets.
In Vivo Experimental Protocols
Note: The following protocols are generalized based on common practices for in vivo studies with somatostatin analogs. Researchers should optimize these protocols for their specific animal models and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Anti-Tumor Efficacy in a Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Experimental Workflow for Anti-Tumor Efficacy Study
Caption: Workflow for an in vivo anti-tumor efficacy study.
Materials:
-
This compound
-
SSTR5-expressing tumor cell line (e.g., CHO-K1 cells stably transfected with human SSTR5, or a relevant neuroendocrine tumor cell line)
-
Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture SSTR5-expressing tumor cells under appropriate conditions. On the day of implantation, harvest cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), begin measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach the desired size, randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle (e.g., sterile PBS) via the chosen route (subcutaneous or intraperitoneal injection).
-
Treatment Group(s): Administer this compound at various doses. Dosing will need to be optimized, but a starting point based on other somatostatin analogs could be in the range of 10-100 µg/kg, administered once or twice daily.
-
-
Continued Monitoring: Continue treatment for a predefined period (e.g., 2-4 weeks). Monitor tumor growth and the general health of the animals (body weight, activity, etc.) regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors and measure their final weight. A portion of the tumor can be fixed in formalin for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis), and another portion can be snap-frozen for molecular analysis (e.g., Western blot for signaling pathway components).
Table 2: Example Data Collection for Anti-Tumor Efficacy Study
| Treatment Group | Dose (µg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 0 | |||
| Compound (Low Dose) | 10 | ||||
| Compound (High Dose) | 100 |
Hormone Secretion Inhibition Study
This protocol outlines a method to assess the inhibitory effect of the compound on hormone secretion in an appropriate animal model.
Materials:
-
This compound
-
Animal model with measurable hormone secretion (e.g., rats for growth hormone secretion studies)
-
Anesthetic
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Hormone secretagogue (e.g., GHRH for stimulating GH release)
-
ELISA kits for the hormone of interest
Procedure:
-
Animal Preparation: Acclimatize animals to handling and experimental procedures. For studies involving cannulation for repeated blood sampling, perform surgery several days prior to the experiment.
-
Baseline Sampling: Take a baseline blood sample to determine the basal hormone level.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intravenous or subcutaneous).
-
Stimulation (Optional): If studying the inhibition of stimulated hormone release, administer a secretagogue at a predetermined time after the compound administration.
-
Blood Sampling: Collect blood samples at various time points after compound and/or secretagogue administration (e.g., 15, 30, 60, 120 minutes).
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Hormone Quantification: Measure the hormone concentration in the samples using a specific and validated ELISA kit.
-
Data Analysis: Plot hormone concentration over time for each treatment group and calculate the area under the curve (AUC) to quantify the total hormone secretion.
Signaling Pathway
Activation of SSTR5 by this compound is expected to trigger intracellular signaling cascades that lead to the inhibition of cell proliferation and hormone secretion.
SSTR5 Signaling Pathway
Caption: Simplified SSTR5 signaling cascade.
Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, a pharmacokinetic study is essential.
Table 3: Example Parameters for a Pharmacokinetic Study
| Parameter | Description |
| Administration Route | Intravenous (IV), Subcutaneous (SC), Intraperitoneal (IP) |
| Animal Species | Rat or Mouse |
| Dose | e.g., 1 mg/kg |
| Time Points for Blood Sampling | 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose |
| Analytical Method | LC-MS/MS for quantification of the compound in plasma |
| Key PK Parameters to Determine | Cmax, Tmax, AUC, Half-life (t1/2), Clearance (CL), Volume of distribution (Vd) |
Conclusion
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The provided protocols are examples and should be adapted and validated by the end-user. All research involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SSTR5 Receptor Binding Assay Using a Selective Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting receptor binding assays for the Somatostatin Receptor 5 (SSTR5), a key target in drug development for various endocrine and neuroendocrine disorders. The focus is on the use of selective peptide ligands to characterize the binding affinity and functional activity of test compounds.
Introduction to SSTR5
The Somatostatin Receptor 5 (SSTR5) is a member of the G-protein coupled receptor (GPCR) superfamily and is activated by the endogenous peptide hormones somatostatin-14 and somatostatin-28.[1][2] SSTR5 is predominantly coupled to a Gi alpha subunit, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This receptor is expressed in various tissues, including the pituitary gland, pancreas, and gastrointestinal tract, and plays a crucial role in regulating hormone secretion.[1][3] Consequently, SSTR5 is a significant therapeutic target for conditions such as Cushing's disease, acromegaly, and neuroendocrine tumors.[3][4]
Experimental Overview
This document outlines two primary experimental approaches to assess the interaction of selective peptides with SSTR5:
-
Radioligand Competition Binding Assay: A robust method to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the SSTR5 receptor.[5][6]
-
Functional Assay (cAMP Measurement): A cell-based assay to evaluate the functional consequence of ligand binding, specifically the inhibition of cAMP production, to determine the agonist or antagonist properties of a test compound.[7][8]
Data Presentation: Binding Affinities of SSTR5 Ligands
The following table summarizes the binding affinities of various selective peptides and non-peptide compounds for the human SSTR5 receptor. This data is essential for selecting appropriate tool compounds and for the interpretation of experimental results.
| Compound | Ligand Type | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Pasireotide (SOM230) | Peptide Agonist | SSTR5 | Human | Radioligand Binding | 0.16 | [9] | |
| Octreotide | Peptide Agonist | SSTR5 | Human | Radioligand Binding | 11.6 | [10] | |
| L-362,855 | Peptide Agonist | SSTR5 | Human | Radioligand Binding | 0.3 | ||
| BIM-23206 | Peptide Agonist | SSTR5 | Human | Radioligand Binding | 0.9 | ||
| Compound-1 | Non-peptide Antagonist | SSTR5 | Human | Radioligand Binding | 9.8 | [11] | |
| Compound-1 | Non-peptide Antagonist | SSTR5 | Mouse | Radioligand Binding | 31 | [11] | |
| SSTR5 Antagonist 1 | Non-peptide Antagonist | SSTR5 | Human | Radioligand Binding | 9.6 | ||
| SSTR5 Antagonist 2 | Non-peptide Antagonist | SSTR5 | Human | Radioligand Binding | 1.1 | [7] |
Experimental Protocols
SSTR5 Receptor Membrane Preparation
This protocol describes the preparation of cell membranes from a stable cell line overexpressing human SSTR5 (e.g., HEK-293 or CHO cells), which is a prerequisite for the radioligand binding assay.
Materials:
-
SSTR5-expressing cells
-
Cell Scrapers
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with complete protease inhibitor cocktail (add fresh)
-
Sucrose Buffer: Lysis Buffer containing 10% sucrose
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
-
BCA Protein Assay Kit
Procedure:
-
Culture SSTR5-expressing cells to ~90% confluency.
-
Wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS).
-
Harvest the cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.[12]
Radioligand Competition Binding Assay Protocol
This protocol details the steps to determine the binding affinity of a selective peptide for SSTR5.
Materials:
-
SSTR5 receptor membrane preparation
-
Radioligand: e.g., [125I]-Somatostatin-28 or a selective SSTR5 peptide radioligand
-
Test compound (selective peptide)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA
-
Non-specific binding control: A high concentration (e.g., 1 µM) of a non-radiolabeled SSTR5 ligand (e.g., somatostatin-28)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of the radioligand at a fixed concentration (typically at its Kd value).
-
100 µL of the SSTR5 membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[12]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Functional Assay: cAMP Measurement Protocol
This protocol describes a cell-based assay to measure the inhibition of cAMP production following SSTR5 activation.
Materials:
-
SSTR5-expressing cells (e.g., HEK-293 or CHO)
-
Cell culture medium
-
Forskolin
-
Test compound (selective peptide)
-
cAMP assay kit (e.g., HTRF, ELISA, or GloSensor)
-
384-well white opaque plates
Procedure:
-
Seed the SSTR5-expressing cells in a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Add various concentrations of the test compound to the wells and incubate for 15-30 minutes at 37°C.
-
To stimulate adenylyl cyclase, add a fixed concentration of forskolin (typically 1-10 µM) to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[8][13]
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration (EC80) of an SSTR5 agonist.[8]
-
Plot the cAMP concentration as a function of the test compound concentration and determine the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression analysis.
Visualizations
SSTR5 Signaling Pathway
References
- 1. ChemiSCREEN™ Membrane Preparation Recombinant Human sst5 Somatostatin Receptor | HTS139M [merckmillipore.com]
- 2. abbexa.com [abbexa.com]
- 3. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Prolactin Secretion Assay Using an SSTR5 Selective Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin (PRL), a polypeptide hormone secreted by the anterior pituitary gland, plays a crucial role in lactation, reproduction, and metabolism. Dysregulation of prolactin secretion can lead to various pathological conditions, including hyperprolactinemia and prolactinomas. The somatostatin receptor subtype 5 (SSTR5) has emerged as a key target for therapeutic intervention, as its activation selectively inhibits prolactin secretion.[1] This document provides detailed application notes and protocols for performing an in vitro prolactin secretion assay using a selective SSTR5 compound.
These guidelines are designed to assist researchers, scientists, and drug development professionals in establishing a robust and reproducible assay to screen and characterize SSTR5-targeted compounds for their potential therapeutic efficacy in managing prolactin-related disorders. The protocols provided herein focus on the use of the rat pituitary tumor cell line GH3, a well-established model for studying prolactin secretion.
Principle of the Assay
This assay is based on the principle that activation of SSTR5 on pituitary cells by a selective agonist inhibits the synthesis and secretion of prolactin. The amount of prolactin released into the cell culture supernatant is quantified using a sensitive and specific enzyme-linked immunosorbent assay (ELISA). By measuring the reduction in prolactin levels in the presence of an SSTR5 selective compound, the inhibitory potency of the compound can be determined.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of the SSTR5 selective agonist BIM-23268 on prolactin (PRL) secretion in primary cultures of human prolactinomas. This data demonstrates the utility of the assay in characterizing the potency of SSTR5-targeted compounds. While this data is from primary cells, a similar dose-response is expected in GH3 cells, which also express SSTR5.
| BIM-23268 Concentration (nM) | Mean PRL Inhibition (%) | Standard Deviation (%) |
| 0.01 | 15 | 5 |
| 0.1 | 35 | 8 |
| 1 | 52 | 6 |
| 10 | 49 | 7 |
| 100 | 48 | 9 |
Table 1: Dose-dependent inhibition of prolactin secretion by the SSTR5 selective agonist BIM-23268 in primary human prolactinoma cell cultures. Data is representative of typical results obtained from such studies.[2][3]
Signaling Pathway
Activation of SSTR5 by a selective agonist initiates a signaling cascade that leads to the inhibition of prolactin secretion. SSTR5 is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gi protein inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, suppress the signaling pathways that promote prolactin gene transcription and exocytosis.
Caption: SSTR5 Signaling Pathway for Prolactin Inhibition.
Experimental Workflow
The following diagram outlines the major steps involved in the prolactin secretion assay.
Caption: Experimental Workflow for Prolactin Secretion Assay.
Experimental Protocols
Materials and Reagents
-
GH3 rat pituitary tumor cell line (e.g., ATCC® CCL-82.1™)
-
Complete Growth Medium: F-12K Medium (e.g., ATCC® 30-2004™) supplemented with 15% horse serum and 2.5% fetal bovine serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution (0.25%)
-
SSTR5 selective agonist (e.g., BIM-23268)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Serum-free cell culture medium
-
Rat Prolactin ELISA Kit (ensure it is validated for cell culture supernatants)
-
Reagent grade water
-
Standard laboratory equipment for cell culture and ELISA (e.g., CO2 incubator, centrifuge, microplate reader)
Cell Culture and Maintenance
-
Thawing and Initial Culture:
-
Rapidly thaw the cryopreserved vial of GH3 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Subculturing:
-
GH3 cells are adherent and should be subcultured when they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new T-75 flask containing pre-warmed complete growth medium.
-
Continue incubation at 37°C and 5% CO2.
-
Preparation of SSTR5 Selective Compound
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the SSTR5 selective agonist (e.g., BIM-23268) in sterile DMSO. For example, a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the compound in serum-free cell culture medium to achieve the desired final concentrations for the assay. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Prolactin Secretion Assay
-
Cell Seeding:
-
Harvest GH3 cells as described in the subculturing protocol.
-
Resuspend the cells in complete growth medium and perform a cell count to determine the cell density.
-
Seed the cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete growth medium.
-
Incubate the plate at 37°C and 5% CO2 for 24-48 hours to allow for cell attachment and recovery.
-
-
Cell Treatment:
-
After the incubation period, gently aspirate the complete growth medium from each well.
-
Wash the cell monolayer once with 500 µL of pre-warmed serum-free medium.
-
Aspirate the wash medium.
-
Add 450 µL of serum-free medium to each well.
-
Add 50 µL of the prepared working solutions of the SSTR5 selective compound at various concentrations to the respective wells (to achieve a 1:10 dilution and the final desired concentrations). Include a vehicle control group (medium with the same final concentration of DMSO as the compound-treated wells) and a negative control group (medium only).
-
Incubate the plate at 37°C and 5% CO2 for a predetermined time period (e.g., 4, 8, or 24 hours). The optimal incubation time should be determined empirically.
-
-
Supernatant Collection:
-
Following the treatment period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Transfer the supernatants to labeled microcentrifuge tubes.
-
Centrifuge the tubes at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to a new set of labeled tubes. The samples are now ready for prolactin quantification by ELISA or can be stored at -80°C for later analysis.
-
Prolactin Quantification by ELISA
Perform the prolactin ELISA according to the manufacturer's instructions provided with the kit. A general procedure is outlined below.
-
Reagent Preparation: Prepare all reagents, standards, and controls as described in the ELISA kit manual.
-
Assay Procedure:
-
Add standards, controls, and the collected cell culture supernatant samples to the appropriate wells of the ELISA plate.
-
Incubate the plate as per the kit's instructions (e.g., 1-2 hours at 37°C).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the detection antibody (e.g., HRP-conjugated anti-prolactin antibody) to each well and incubate.
-
Wash the wells again to remove unbound detection antibody.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development. The intensity of the color is proportional to the amount of prolactin present.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the recommended wavelength (typically 450 nm) using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known prolactin concentrations. Use a suitable curve-fitting model (e.g., four-parameter logistic fit).
-
Prolactin Concentration Calculation: Determine the concentration of prolactin in each sample by interpolating their absorbance values from the standard curve.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition of prolactin secretion for each concentration of the SSTR5 selective compound using the following formula:
% Inhibition = [1 - (PRL concentration in treated well / PRL concentration in vehicle control well)] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentrations and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of prolactin secretion).
Conclusion
The prolactin secretion assay using an SSTR5 selective compound is a valuable tool for the discovery and characterization of novel therapeutics for prolactin-related disorders. The detailed protocols and application notes provided in this document offer a comprehensive guide for establishing a reliable and reproducible in vitro screening platform. By following these guidelines, researchers can effectively evaluate the potency and efficacy of SSTR5-targeted compounds and advance the development of new treatments for conditions such as hyperprolactinemia and prolactinomas.
References
Application of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide in cancer cell lines
Application Notes and Protocols for (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic somatostatin analog with a high affinity for the somatostatin receptor subtype 5 (SSTR5). Somatostatin analogs are a class of compounds that mimic the action of the natural hormone somatostatin, which plays a crucial role in regulating various physiological processes, including cell growth and proliferation. In the context of oncology, somatostatin analogs are investigated for their potential to inhibit tumor growth directly by binding to somatostatin receptors expressed on cancer cells, and indirectly by inhibiting the release of growth factors and hormones that promote tumor progression.
This document provides detailed application notes and experimental protocols for the investigation of this compound in cancer cell lines. The provided methodologies are based on standard laboratory techniques for evaluating the anti-cancer effects of somatostatin analogs.
Data Presentation
The efficacy of this compound can be quantified through various in vitro assays. Below are templates for presenting key experimental data. Note: As of the last update, specific experimental data for this particular analog in cancer cell lines is not widely available in published literature. The tables below are provided as a template for organizing experimental findings.
Table 1: Binding Affinity of this compound for Human Somatostatin Receptors (SSTRs)
| Receptor Subtype | Dissociation Constant (Kd) (nM) |
| SSTR1 | 1200 |
| SSTR2 | 23.5 |
| SSTR3 | 11.05 |
| SSTR4 | >1000 |
| SSTR5 | 0.61 |
This data indicates a high and selective affinity of the compound for SSTR5.
Table 2: In Vitro Efficacy of this compound on SSTR5-Expressing Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (Cell Viability) (nM) | Apoptosis Rate (% at [X] nM) |
| Example: MIA PaCa-2 | Pancreatic Cancer | [Insert Value] | [Insert Value] |
| Example: MCF-7 | Breast Cancer | [Insert Value] | [Insert Value] |
| Example: SH-SY5Y | Neuroblastoma | [Insert Value] | [Insert Value] |
Table 3: Effect of this compound on Key Signaling Proteins in [Cancer Cell Line] (Template)
| Protein | Treatment Group | Fold Change vs. Control |
| p-ERK1/2 | [X] nM Analog | [Insert Value] |
| p-Akt | [X] nM Analog | [Insert Value] |
| Cleaved Caspase-3 | [X] nM Analog | [Insert Value] |
| β-catenin (nuclear) | [X] nM Analog | [Insert Value] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, as well as a typical experimental workflow.
Caption: SSTR5 Signaling Pathway.
Caption: Experimental Workflow.
Caption: SSTR5, EGFR, and Wnt Pathway Crosstalk.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
SSTR5-expressing cancer cell lines
-
Complete cell culture medium
-
This compound
-
Sterile DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the somatostatin analog in sterile DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well and pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
SSTR5-expressing cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with the desired concentrations of the somatostatin analog and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways.
Materials:
-
SSTR5-expressing cancer cell lines
-
6-well or 10 cm cell culture dishes
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Conclusion
This compound represents a valuable research tool for investigating the role of SSTR5 in cancer biology. Its high affinity and selectivity for SSTR5 make it a suitable candidate for studying the downstream signaling events and cellular consequences of SSTR5 activation in various cancer cell lines. The provided protocols offer a framework for a systematic evaluation of its anti-cancer potential. Further research is warranted to elucidate its precise mechanisms of action and to generate specific efficacy data in different cancer models.
Application Notes and Protocols: Experimental Use of SSTR5 Agonists in Pancreatic Islet Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Somatostatin Receptor 5 (SSTR5) agonists in the study of pancreatic islets. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the role of SSTR5 in insulin and glucagon secretion, and to facilitate the development of novel therapeutic agents targeting this receptor.
Introduction
Somatostatin is a key paracrine inhibitor of hormone secretion within the pancreatic islets. It exerts its effects through five distinct G protein-coupled receptors (SSTR1-5). In rodent models, SSTR5 has been identified as the primary receptor mediating the somatostatin-induced inhibition of insulin secretion from β-cells, while SSTR2 is predominantly responsible for the inhibition of glucagon secretion from α-cells.[1][2][3] However, in human islets, the roles are less distinct, with SSTR2 appearing to be the dominant inhibitor of both insulin and glucagon secretion, although SSTR5 still contributes to insulin release inhibition.[2][4][5] Selective SSTR5 agonists are therefore valuable tools to dissect the specific contribution of this receptor subtype to islet pathophysiology and to explore its therapeutic potential, particularly in conditions of hyperinsulinism.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of various SSTR5 agonists on insulin and glucagon secretion from pancreatic islets as reported in the literature.
Table 1: Effect of SSTR5 Agonists on Insulin Secretion
| Agonist | Species/Model | Experimental Condition | Concentration | % Inhibition of Insulin Secretion | Reference |
| L-817,818 | Wild-Type Mouse Islets | Glucose-stimulated | 100 nM | 42 ± 8% | [1] |
| L-817,818 | SSTR2 Knockout Mouse Islets | Glucose-stimulated | 100 nM | ~40% | [1] |
| L-817,818 | Human β-cells | Glucose-induced electrical activity | Not specified | Marginal effect (10 ± 2% reduction in action potential frequency) | [4] |
| CRN02481 | Wild-Type Mouse Islets | Glucose-stimulated (3, 10, 25 mM) | Not specified | Significant inhibition at all glucose concentrations | [5] |
| CRN02481 | Sur1-/- Mouse Islets (HI model) | Basal and Amino acid-stimulated | Not specified | Significant decrease | [5][6] |
| CRN02481 | Healthy Human Islets | Glucose- and Tolbutamide-stimulated | Not specified | Significant reduction, similar to somatostatin-14 | [5][6] |
| RPL-1980 | Mouse Insulinoma β-TC6 cells | Glucose-stimulated | Not specified | Abolished GLP-1-stimulated PDX-1 expression and inhibited insulin secretion | [7] |
Table 2: Effect of SSTR5 Agonists on Glucagon Secretion
| Agonist | Species/Model | Experimental Condition | Concentration | Effect on Glucagon Secretion | Reference |
| L-817,818 | Wild-Type and SSTR2 Knockout Mouse Islets | Stimulated | Not specified | Slight reduction | [1] |
| Selective SSTR5 agonist | Human Islets | Arginine-stimulated | EC50 | Much less effective than SSTR2 agonist (EC50 = 28 nM) | [8] |
Signaling Pathways
Activation of SSTR5 by an agonist initiates a signaling cascade that ultimately leads to the inhibition of hormone secretion. The primary mechanism involves the coupling of the receptor to inhibitory G proteins (Gi/o), which in turn inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][9] Reduced cAMP levels affect downstream effectors, including protein kinase A (PKA), and result in the suppression of exocytosis.
Figure 1: SSTR5 signaling pathway leading to inhibition of insulin secretion.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Pancreatic Islet Isolation (Mouse)
This protocol is adapted from standard collagenase digestion methods.[10][11][12]
Materials:
-
Collagenase P solution
-
Histopaque or Ficoll gradient
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Culture medium (e.g., RPMI 1640) supplemented with 10% FCS and glucose
Procedure:
-
Anesthetize the mouse and perform a laparotomy to expose the pancreas.
-
Cannulate the common bile duct and perfuse the pancreas with cold collagenase solution.
-
Excise the distended pancreas and incubate it in a shaking water bath at 37°C.
-
Mechanically disrupt the digested tissue by gentle pipetting.
-
Wash the digest to remove collagenase and exocrine tissue.
-
Purify the islets from the exocrine tissue using a density gradient (e.g., Histopaque or Ficoll).
-
Hand-pick clean islets under a stereomicroscope.
-
Culture the isolated islets in RPMI 1640 medium overnight to allow for recovery before experimentation.
Protocol 2: Dynamic Insulin Secretion (Perifusion Assay)
This protocol allows for the real-time measurement of hormone secretion from isolated islets in response to various stimuli.[13][14][15][16][17]
Figure 2: General workflow for a pancreatic islet perifusion experiment.
Procedure:
-
Place a batch of 50-100 isolated islets into a perifusion chamber.
-
Perifuse the islets with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) at a constant flow rate (e.g., 100 µL/min) and maintain at 37°C.
-
Allow for an equilibration period of at least 60 minutes.
-
Collect fractions of the perifusate at regular intervals (e.g., every 1-3 minutes) into a 96-well plate to measure basal secretion.
-
Switch the perifusion buffer to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without the SSTR5 agonist.
-
Continue collecting fractions to measure the stimulated hormone secretion profile.
-
After the stimulation period, switch back to the basal glucose buffer to observe the return to baseline secretion.
-
A final stimulation with KCl can be used to assess islet viability and maximal secretory capacity.
-
Measure the hormone concentration in each collected fraction using an appropriate method such as ELISA or radioimmunoassay (RIA).
-
Normalize the secretion data to the total DNA or protein content of the islets in the chamber.
Protocol 3: Static Insulin Secretion Assay
This is a simpler method to assess hormone secretion in response to various secretagogues.[5][18]
Procedure:
-
Pre-incubate batches of 10-25 size-matched islets in KRB buffer with basal glucose (2.8 mM) for 1-2 hours at 37°C.
-
Replace the pre-incubation buffer with fresh KRB buffer containing either basal glucose, stimulatory glucose (16.7 mM), or stimulatory glucose plus the SSTR5 agonist.
-
Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.
-
At the end of the incubation, collect the supernatant for hormone measurement.
-
Lyse the islets to determine total hormone content and for normalization purposes (e.g., DNA or protein content).
-
Measure the hormone concentration in the supernatant using ELISA or RIA.
Protocol 4: Intracellular cAMP Measurement
This protocol is used to determine the effect of SSTR5 agonists on the intracellular second messenger cAMP.[10][19][20]
Procedure:
-
Pre-incubate isolated islets in KRB buffer with a sub-stimulatory glucose concentration.
-
Stimulate batches of islets with a stimulatory agent (e.g., high glucose, forskolin) in the presence or absence of the SSTR5 agonist for a defined period (e.g., 40 minutes).
-
At the end of the incubation, immediately stop the reaction and lyse the islets with a suitable lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a similar detection method.
-
Normalize the cAMP levels to the total protein or DNA content of the islet lysate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The somatostatin receptor in human pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacologic inhibition of somatostatin receptor 2 to restore glucagon counterregulation in diabetes [frontiersin.org]
- 4. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 10. jove.com [jove.com]
- 11. Video: A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.3. Perifusion assays in isolated islets [bio-protocol.org]
- 16. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 17. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 18. Static insulin secretion analysis of isolated islets [protocols.io]
- 19. A method for mouse pancreatic islet isolation and intracellular cAMP determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Application Notes and Protocols for (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide in Hyperinsulinism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide, hereafter referred to as SSTR5-A1, is a synthetic somatostatin analog with high selectivity for the somatostatin receptor subtype 5 (SSTR5).[1] Congenital hyperinsulinism (HI) is a group of genetic disorders characterized by dysregulated insulin secretion from pancreatic β-cells, leading to persistent hypoglycemia.[2][3] While current treatments for HI exist, they are not universally effective and can have significant side effects. Selective targeting of SSTR5, which is expressed on pancreatic β-cells and potently suppresses insulin secretion, represents a promising therapeutic strategy for hyperinsulinism.[2][4] These application notes provide detailed protocols for utilizing SSTR5-A1 as a research tool to study the pathophysiology of hyperinsulinism and to evaluate its therapeutic potential.
Physicochemical Properties
| Property | Value |
| IUPAC Name | H-D-Phe-Cys-Phe-N-Me-D-Trp-Lys-Thr-Cys-Thr-NH₂ (Disulfide bond) |
| CAS Number | 340821-13-8 |
| Molecular Formula | C55H73N11O10S2 |
| Molecular Weight | 1156.38 g/mol |
| Appearance | Solid |
Mechanism of Action
SSTR5-A1 is a potent and selective agonist for the somatostatin receptor subtype 5 (SSTR5). Somatostatin and its analogs regulate insulin secretion through multiple mechanisms, including the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, inhibition of voltage-gated calcium channels (VGCC), and activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in insulin exocytosis from pancreatic β-cells.
Data Presentation
Receptor Binding Affinity
The following table summarizes the binding affinities (Kd in nM) of SSTR5-A1 for human somatostatin receptors. Data indicates high selectivity for SSTR5.[1]
| Receptor Subtype | Kd (nM) |
| SSTR1 | 1200 |
| SSTR2 | 23.5 |
| SSTR3 | 11.05 |
| SSTR4 | >1000 |
| SSTR5 | 0.61 |
In Vitro Efficacy: Inhibition of Insulin Secretion
This table presents representative data on the inhibitory effect of a selective SSTR5 agonist on glucose-stimulated insulin secretion (GSIS) from isolated human islets. While not specific to SSTR5-A1, it demonstrates the expected dose-dependent inhibition.
| Agonist Concentration (nM) | Glucose (16.7 mM) Stimulated Insulin Secretion (% of control) |
| 0 (Control) | 100% |
| 0.1 | 85% |
| 1 | 65% |
| 10 | 40% |
| 100 | 25% |
Note: This data is representative and actual results may vary depending on experimental conditions and islet donor variability.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of SSTR5-A1 to SSTR5 expressed in a recombinant cell line (e.g., CHO-K1 cells).
Materials:
-
CHO-K1 cells stably expressing human SSTR5
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
Assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Radioligand: [125I]-labeled somatostatin analog with high affinity for SSTR5
-
SSTR5-A1
-
Non-specific binding control (e.g., high concentration of unlabeled somatostatin-14)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from SSTR5-expressing CHO-K1 cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (e.g., 0.1 nM), and 50 µL of SSTR5-A1 at various concentrations (e.g., 10^-12 to 10^-6 M).
-
For total binding, add 50 µL of assay buffer instead of SSTR5-A1.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for SSTR5-A1 using competitive binding analysis software.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the ability of SSTR5-A1 to inhibit insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated human or rodent pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM)
-
SSTR5-A1
-
Insulin ELISA kit
Procedure:
-
Culture isolated islets overnight to allow for recovery.
-
Hand-pick islets of similar size and place them in groups of 10-15 per well in a 24-well plate.
-
Pre-incubate the islets in KRBB with 2.8 mM glucose for 60 minutes at 37°C.
-
Replace the pre-incubation buffer with fresh KRBB containing 2.8 mM glucose (basal secretion) with or without various concentrations of SSTR5-A1 and incubate for 60 minutes.
-
Collect the supernatant for insulin measurement (basal).
-
Replace the buffer with KRBB containing 16.7 mM glucose (stimulated secretion) with or without the same concentrations of SSTR5-A1 and incubate for 60 minutes.
-
Collect the supernatant for insulin measurement (stimulated).
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Express the results as insulin secretion (ng/islet/hour) or as a percentage of the control (high glucose alone).
Intracellular cAMP Measurement
This protocol measures the effect of SSTR5-A1 on intracellular cAMP levels in pancreatic β-cells.
Materials:
-
Pancreatic β-cell line (e.g., MIN6) or dispersed islet cells
-
FRET-based cAMP biosensor (e.g., Epac-based sensor)
-
Forskolin (adenylyl cyclase activator)
-
SSTR5-A1
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Transfect the β-cells with the FRET-based cAMP biosensor.
-
Plate the transfected cells in a suitable imaging dish or multi-well plate.
-
Before the experiment, replace the culture medium with a physiological salt solution.
-
Acquire baseline FRET ratio measurements.
-
Stimulate the cells with forskolin (e.g., 10 µM) to increase intracellular cAMP levels and record the change in FRET ratio.
-
In a separate set of wells, pre-incubate the cells with SSTR5-A1 for 15-30 minutes before adding forskolin.
-
Record the FRET ratio changes in the presence of SSTR5-A1.
-
Analyze the data to determine the inhibitory effect of SSTR5-A1 on forskolin-stimulated cAMP production.
Visualizations
Signaling Pathway of SSTR5 in Pancreatic β-Cells
Caption: SSTR5 activation by SSTR5-A1 inhibits insulin secretion in β-cells.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of SSTR5-A1 in pancreatic islets.
Conclusion
This compound (SSTR5-A1) is a valuable research tool for investigating the role of SSTR5 in the regulation of insulin secretion and for exploring novel therapeutic approaches for hyperinsulinism. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this selective SSTR5 agonist in their studies. Careful experimental design and adherence to these protocols will facilitate the generation of robust and reproducible data, contributing to a better understanding of hyperinsulinism and the development of new treatments.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SSTR5 Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Somatostatin Receptor 5 (SSTR5) binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during SSTR5 binding assays in a question-and-answer format.
Q1: Why am I observing high non-specific binding in my radioligand binding assay?
A1: High non-specific binding can obscure your specific signal. Here are several potential causes and solutions:
-
Inadequate Blocking: The blocking agents in your assay buffer may be insufficient. Consider increasing the concentration of Bovine Serum Albumin (BSA) or trying alternative blocking agents like casein.[1]
-
Radioligand Concentration Too High: Using an excessively high concentration of the radioligand can lead to binding to non-receptor sites. It is crucial to use a concentration that is appropriate for the receptor's affinity (ideally at or below the Kd).
-
Hydrophobic Interactions: Some radioligands are hydrophobic and can bind non-specifically to plasticware and other surfaces. Including a low concentration of a non-ionic detergent, such as 0.005% Tween-20, in your assay buffer can help mitigate this.[2] Be cautious, as some detergents like Triton X-100 can potentially affect assay results in unpredictable ways.[3][4]
-
Ineffective Washing: Insufficient washing of the filters after incubation can leave unbound radioligand behind, contributing to high background. Ensure you are performing an adequate number of washes with ice-cold wash buffer.[5]
-
Filter Binding: The radioligand may be binding directly to the filter paper. Pre-soaking the filters in a solution like 0.3% polyethyleneimine (PEI) can help reduce this.[6]
Q2: My signal-to-noise ratio is very low. How can I improve it?
A2: A low signal-to-noise ratio can make it difficult to obtain reliable data. Consider the following optimization steps:
-
Receptor Expression Levels: Ensure that the cells or membrane preparations you are using have a sufficient density of SSTR5.[7] You may need to use a cell line with higher receptor expression or optimize your transfection/cell culture conditions.
-
Radioligand Specific Activity: Use a radioligand with high specific activity to maximize the signal from a small number of binding sites.[8]
-
Optimize Incubation Time and Temperature: Binding should be allowed to reach equilibrium. Perform time-course experiments to determine the optimal incubation time. The temperature should also be optimized; while room temperature is common, some assays may benefit from incubation at 37°C.[9]
-
Assay Buffer Composition: The pH and ionic strength of your buffer can significantly impact binding. A common starting point is a Tris-based buffer at pH 7.4.[6][9][10] Ensure all components of the buffer are at their optimal concentrations.
-
Detector Efficiency: Verify that your scintillation counter or other detection instrument is functioning correctly and is optimized for the radioisotope you are using.
Q3: How do I determine the optimal concentration of membrane protein to use in my assay?
A3: The amount of membrane protein should be optimized to give a robust signal without depleting the radioligand.
-
Protein Titration: Perform a protein concentration curve, where you test a range of protein amounts while keeping the radioligand concentration constant.
-
Aim for a specific binding window: Ideally, the specific binding should be at least 10% of the total radioactivity added, and non-specific binding should be less than 50% of the total binding.
-
Avoid Ligand Depletion: The total receptor concentration should be significantly lower than the Kd of the radioligand to avoid ligand depletion, which can affect the accuracy of your binding parameters.[11]
Q4: What is the best way to define non-specific binding?
A4: Non-specific binding is typically determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competing ligand. This competitor will occupy all the specific SSTR5 binding sites, leaving only the non-specific binding of the radioligand. A commonly used unlabeled ligand for SSTR5 is somatostatin-28.[12][13]
Experimental Protocols
Below are detailed methodologies for key SSTR5 binding assays.
Protocol 1: SSTR5 Radioligand Competition Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to SSTR5.
1. Materials:
- Membrane Preparation: Cell membranes from a cell line stably expressing human SSTR5.
- Radioligand: A suitable radiolabeled SSTR5 ligand (e.g., [125I]-Somatostatin-28).
- Unlabeled Ligand: Test compounds and a reference unlabeled SSTR5 ligand (e.g., Somatostatin-28) for determining non-specific binding.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[10]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well Plates and Filter Mats.
- Scintillation Fluid and Counter.
2. Procedure:
- Prepare Reagents: Dilute the membrane preparation, radioligand, and test compounds to their final concentrations in assay buffer.
- Assay Setup: In a 96-well plate, add in the following order:
- Assay Buffer
- Test compound at various concentrations (or assay buffer for total binding, or a saturating concentration of unlabeled reference ligand for non-specific binding).
- Radioligand at a constant concentration (typically at its Kd).
- Membrane preparation to initiate the binding reaction.
- Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[9]
- Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity in a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the percent specific binding against the log concentration of the test compound.
- Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
Protocol 2: SSTR5-Mediated cAMP Inhibition Assay
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) through the activation of SSTR5, which is a Gi-coupled receptor.[14]
1. Materials:
- Cell Line: A cell line expressing SSTR5 (e.g., CHO-K1 or HEK293 cells).[15]
- Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
- Test Compounds.
- cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
2. Procedure:
- Cell Seeding: Seed the SSTR5-expressing cells into a 96-well plate and allow them to attach overnight.
- Compound Addition: Pre-incubate the cells with various concentrations of the test compound.
- Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
- Incubation: Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
- cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
3. Data Analysis:
- Normalize the data to the forskolin-stimulated control.
- Plot the percentage of inhibition of cAMP production against the log concentration of the test compound.
- Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal inhibitory effect).
Data Presentation
Table 1: Typical Binding Affinities of Ligands for SSTR5
| Ligand | Receptor Subtype | Binding Affinity (IC₅₀ or Kᵢ, nM) | Reference |
| Somatostatin-28 | SSTR5 | Binds with 5 to 10-fold higher affinity than Somatostatin-14 | [13] |
| Octreotide | SSTR5 | Intermediate Affinity | [13][16] |
| Pasireotide | SSTR5 | High Affinity | [17] |
| Compound 10 (antagonist) | hSSTR5 | 1.2 | [15] |
Table 2: Recommended Starting Conditions for SSTR5 Radioligand Binding Assay
| Parameter | Recommended Condition | Notes |
| Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4 | Protease inhibitors can be added if using tissue homogenates. |
| Radioligand | [125I]-Somatostatin-28 | Use at a concentration close to its Kd. |
| Membrane Protein | 10-50 µg per well | This should be optimized for your specific membrane preparation. |
| Incubation Time | 60-120 minutes | Determine equilibrium through time-course experiments. |
| Incubation Temp. | Room Temperature | Can be optimized (e.g., 37°C). |
| Washing | 3-4 washes with ice-cold wash buffer | Rapid and consistent washing is crucial. |
Visualizations
Caption: SSTR5 Signaling Pathway.
References
- 1. swordbio.com [swordbio.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 7. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 8. revvity.com [revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Preparation and Biological Evaluation of 64Cu-CB-TE2A-sst2-ANT, a Somatostatin Antagonist for PET Imaging of Somatostatin Receptor–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Peptide Analogs in Culture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of peptide analogs in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide analog degradation in cell culture?
Peptide analogs in cell culture are susceptible to several degradation pathways, both chemical and physical. The primary causes include:
-
Proteolytic Degradation: This is a major issue, especially in media containing serum, which is a rich source of proteases. Cells themselves also secrete proteases that can cleave peptide bonds.[1][2][3] Exopeptidases attack the ends of the peptide, while endopeptidases cleave internal peptide bonds.
-
Oxidation: Certain amino acid residues, particularly methionine (Met), cysteine (Cys), and tryptophan (Trp), are prone to oxidation.[4] This can be accelerated by factors like exposure to air, metal ions, and light.
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, converting them to aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function.
-
Disulfide Bond Scrambling: For peptides containing multiple cysteine residues, incorrect disulfide bond formation can occur, leading to misfolded and inactive analogs.
-
Aggregation: Peptides can self-associate to form aggregates, ranging from soluble oligomers to insoluble fibrils.[5] This is influenced by factors such as peptide concentration, pH, and temperature.
Q2: How can I minimize proteolytic degradation of my peptide analog?
Minimizing proteolysis is critical for maintaining the biological activity of your peptide. Here are several strategies:
-
Use Serum-Free Media: Whenever possible, use serum-free or low-serum media to reduce the concentration of exogenous proteases.[6][7]
-
Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your culture medium.[8][9][10] These cocktails typically inhibit a variety of proteases, including serine, cysteine, and metalloproteases.
-
Modify the Peptide Termini: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can block the action of exopeptidases.[5][]
-
Introduce D-Amino Acids: Replacing L-amino acids at cleavage sites with their D-isomers can confer resistance to proteolysis, as proteases are stereospecific.[12]
-
Cyclize the Peptide: Cyclization can enhance proteolytic stability by eliminating the terminal ends that are susceptible to exopeptidases and by creating a more rigid structure that is less accessible to endopeptidases.[13][14][15][16][17]
Q3: My peptide is prone to oxidation. What steps can I take to prevent this?
To prevent oxidation of sensitive residues like Met, Cys, and Trp:
-
Use High-Purity Water and Reagents: Minimize the presence of metal ions, which can catalyze oxidation.
-
Handle Peptides Under an Inert Gas: For highly sensitive peptides, handling and storage under nitrogen or argon can prevent air oxidation.[4]
-
Avoid Exposure to Light: Protect peptide solutions from light, which can promote photo-oxidation.
-
Control pH: Keep the pH of your peptide solutions below 8, as higher pH can accelerate the oxidation of cysteine residues.
Q4: How does pH and temperature affect peptide stability?
Both pH and temperature are critical factors influencing peptide stability:
-
pH: Extreme pH values can accelerate hydrolysis and deamidation. Most peptides are most stable in a slightly acidic to neutral pH range (pH 5-7). It is crucial to maintain a stable pH in your cell culture, as metabolic activity can lead to acidification of the medium.[7]
-
Temperature: Higher temperatures generally increase the rates of all chemical degradation reactions. Store stock solutions of peptides at -20°C or -80°C. For experiments, use the lowest effective temperature that is compatible with your cell culture system.
Troubleshooting Guide
Problem: My peptide analog shows reduced or no biological activity in my cell-based assay.
This is a common issue that can often be traced back to peptide degradation. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: A workflow for troubleshooting loss of peptide analog activity.
Data Presentation
The stability of a peptide analog can be significantly enhanced through various modifications. The following tables provide a summary of quantitative data on the half-life of different peptides under various conditions.
Table 1: Effect of Peptide Modifications on Half-Life in Serum
| Peptide Analog | Modification | Half-Life (in serum) | Reference |
| Native Gonadotropin-releasing hormone (GnRH) | None | ~4 minutes | [18] |
| GnRH with TLHE1 ligand | N-terminal modification | ~46 minutes | [18] |
| Linear RGD peptide | None | ~30-fold less stable than cyclic | [14] |
| Cyclic RGD peptide | Cyclization via disulfide bond | 30-fold more stable than linear at pH 7 | [14] |
| Lcf1 (RRWQWR) | Linear | Shorter half-life | [12] |
| Lcf5 (cyclo-RRWQWR) | Head-to-tail cyclization | Longer half-life | [12] |
| KSL (KKVVFKVKFK) | All L-amino acids | Shorter half-life | [12] |
| KSL7 (kKVVFKVKFk) | Two D-amino acids | Longer half-life | [12] |
Table 2: Influence of Culture Conditions on Peptide Stability
| Peptide | Culture Condition | Stability/Half-Life | Reference |
| Api88 | Fresh mouse blood | ~1 hour | [3] |
| Api88 | Mouse serum | < 2 minutes | [3] |
| Oncocin derivatives | Fresh mouse blood | More stable | [2] |
| Oncocin derivatives | Serum and plasma | Less stable | [2] |
| Insulin | pH 5.0 on Caco-2 cells | Longer half-life | [19] |
| Insulin | pH 7.4 on Caco-2 cells | Shorter half-life | [19] |
Experimental Protocols
Accurate quantification of your peptide analog is essential for determining its stability. Below are detailed methodologies for two common analytical techniques.
Protocol 1: Quantifying Peptide Stability by HPLC-MS
This protocol outlines the steps to quantify the concentration of a peptide analog in cell culture supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Sample Collection:
-
Culture cells to the desired confluency.
-
Add the peptide analog to the culture medium at the desired concentration.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the cell culture supernatant.
-
Immediately add a protease inhibitor cocktail to the collected supernatant if not already present in the culture medium.
-
Centrifuge the samples at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris.[6]
-
Transfer the clear supernatant to a new tube and store at -80°C until analysis.[6]
-
-
Sample Preparation:
-
Thaw the supernatant samples on ice.
-
To precipitate proteins, add a 2x volume of a 1:1 (v/v) mixture of ethanol and acetonitrile.
-
Incubate the samples at -20°C overnight.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the peptide to a new tube.
-
Dry the supernatant using a vacuum centrifuge.
-
Reconstitute the peptide pellet in a suitable solvent for LC-MS analysis (e.g., 10% acetonitrile with 0.1% formic acid).
-
-
HPLC-MS Analysis:
-
Inject the reconstituted sample onto an appropriate HPLC column (e.g., a C18 column).
-
Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the peptide.
-
The eluent is directly introduced into the mass spectrometer.
-
Monitor the mass-to-charge ratio (m/z) of your specific peptide analog.
-
Quantify the amount of peptide by integrating the area under the peak in the extracted ion chromatogram.
-
Calculate the percentage of remaining peptide at each time point relative to the time 0 sample.
-
Caption: A typical workflow for quantifying peptide stability using HPLC-MS.
Protocol 2: Measuring Peptide Concentration by ELISA
This protocol describes a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a peptide in culture media.
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of a known concentration (e.g., 1 µg/mL) of your peptide analog (as the antigen) in a carbonate-bicarbonate buffer (pH 9.6).[19]
-
Incubate overnight at 4°C.[19]
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[20]
-
-
Blocking:
-
Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.[20]
-
Wash the plate three times with wash buffer.
-
-
Competition/Incubation:
-
Prepare a standard curve of your peptide analog with known concentrations.
-
In a separate plate or tubes, pre-incubate your culture supernatant samples and standards with a specific primary antibody against your peptide for 1 hour at 37°C.
-
Add 100 µL of the pre-incubated antibody-sample/standard mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
-
Incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the known peptide concentrations.
-
Determine the concentration of the peptide in your samples by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the concentration of the peptide in the sample.
-
Visualizations
Peptide Degradation Pathways
This diagram illustrates the common pathways through which peptide analogs can degrade in a cell culture environment.
Caption: An overview of the main degradation pathways for peptide analogs.
Disruption of a Representative Signaling Pathway
Peptide degradation leads to a lower effective concentration of the active ligand, which can significantly impact downstream signaling. This diagram shows a generic G-Protein Coupled Receptor (GPCR) signaling pathway and indicates where degradation can disrupt the process.
Caption: How peptide degradation can disrupt a typical GPCR signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Solving Peptide Challenges: The Power of C- and N-Terminal Modifications | Blog | Biosynth [biosynth.com]
- 6. ELISA Protocol [protocols.io]
- 7. bosterbio.com [bosterbio.com]
- 8. Sequence-specific alterations of epitope production by HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides [frontiersin.org]
- 17. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. affbiotech.cn [affbiotech.cn]
- 20. ulab360.com [ulab360.com]
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide dose-response curve issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of somatostatin. Its primary mechanism of action is to bind to and activate somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). This particular analog exhibits a high affinity for the somatostatin receptor subtype 5 (SSTR5).[1][2] Upon binding, it typically initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the binding affinities of this compound for the different somatostatin receptor subtypes?
The dissociation constants (Kd) for this compound across the five human somatostatin receptor subtypes are summarized in the table below.
| Receptor Subtype | Dissociation Constant (Kd) in nM |
| SSTR1 | 1200 |
| SSTR2 | 23.5 |
| SSTR3 | 11.05 |
| SSTR4 | >1000 |
| SSTR5 | 0.61 |
Q3: How should I reconstitute and store the lyophilized peptide?
Troubleshooting Dose-Response Curve Issues
This section addresses common problems encountered when generating a dose-response curve for this compound in functional assays, such as cAMP inhibition assays.
Problem 1: Shallow or Incomplete Dose-Response Curve
A shallow or incomplete dose-response curve may indicate issues with the assay conditions or the compound itself.
-
Possible Cause 1: Suboptimal Assay Conditions.
-
Troubleshooting:
-
Cell Density: Titrate the cell number to ensure an adequate signal window. Too few cells may result in a weak signal, while too many cells can lead to a compressed response range.
-
Stimulation Time: Optimize the incubation time with the peptide. A time-course experiment can help determine the point of maximal response.
-
Reagent Concentrations: Ensure all assay reagents, such as forskolin (in the case of cAMP inhibition assays), are at their optimal concentrations.
-
-
-
Possible Cause 2: Compound Instability or Aggregation.
-
Troubleshooting:
-
Fresh Preparations: Prepare fresh dilutions of the peptide for each experiment from a frozen stock.
-
Solubility: Ensure the peptide is fully dissolved in your assay buffer. If solubility issues are suspected, consider using a different buffer system or re-evaluating the initial solubilization in DMSO. Peptide aggregation can lead to a decrease in the effective concentration of the monomeric, active form.
-
-
Problem 2: Biphasic or Bell-Shaped Dose-Response Curve
A biphasic or "bell-shaped" curve, where the response decreases at higher concentrations, can be observed with some GPCR agonists, including somatostatin analogs.
-
Possible Cause 1: Receptor Desensitization.
-
Explanation: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, a process where the receptor becomes uncoupled from its signaling pathway, resulting in a diminished response.
-
Troubleshooting:
-
Reduce Incubation Time: Perform a time-course experiment to determine if a shorter incubation period can mitigate the desensitization effect while still allowing for a sufficient response.
-
Investigate Desensitization: Conduct a desensitization assay (see Experimental Protocols section) to confirm if this is the underlying mechanism.
-
-
-
Possible Cause 2: Off-Target Effects.
-
Explanation: At very high concentrations, the peptide may interact with other cellular targets, leading to confounding effects that reduce the specific signal.
-
Troubleshooting:
-
Lower Concentration Range: Focus on a narrower, lower concentration range to characterize the primary pharmacology at the target receptor.
-
Use a Selective Antagonist: If available, co-incubation with a selective antagonist for the primary target receptor can help to confirm that the high-concentration effects are off-target.
-
-
-
Possible Cause 3: Compound Aggregation at High Concentrations.
-
Explanation: Peptides can aggregate at high concentrations, which may reduce their biological activity or even induce a different cellular response.
-
Troubleshooting:
-
Solubility Check: Visually inspect the highest concentrations of your dilutions for any signs of precipitation.
-
Dynamic Light Scattering (DLS): If available, DLS can be used to assess the aggregation state of the peptide at different concentrations.
-
-
Experimental Protocols
1. SSTR5-Mediated cAMP Inhibition Assay
This protocol is adapted for a cell-based assay to measure the inhibition of forskolin-stimulated cAMP production mediated by SSTR5 activation.
-
Materials:
-
HEK293 or CHO cells stably expressing human SSTR5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque plates.
-
-
Procedure:
-
Cell Plating: Seed the SSTR5-expressing cells into a 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the diluted peptide to the respective wells. c. Incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C. d. Add a concentration of forskolin known to produce approximately 80% of its maximal cAMP stimulation (EC80). e. Incubate for a further 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the peptide concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
2. Receptor Desensitization Assay
This protocol is designed to assess whether pre-exposure to the agonist affects the subsequent response.
-
Procedure:
-
Cell Plating: Plate SSTR5-expressing cells as for the cAMP inhibition assay.
-
Pre-treatment: a. Treat one set of wells with a high concentration (e.g., 10x IC50 or higher) of this compound for a defined period (e.g., 1-2 hours). b. Treat a parallel set of wells with vehicle (assay buffer) for the same duration.
-
Wash: Thoroughly wash all wells with assay buffer to remove the pre-treatment compound.
-
Re-stimulation: Stimulate both the pre-treated and vehicle-treated cells with a full dose-response range of this compound, followed by forskolin stimulation as described in the cAMP inhibition assay protocol.
-
cAMP Measurement and Analysis: Measure cAMP levels and plot the two dose-response curves. A rightward shift in the IC50 and/or a decrease in the maximal inhibition in the pre-treated cells compared to the vehicle-treated cells is indicative of receptor desensitization.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a cAMP inhibition assay.
Caption: Troubleshooting logic for dose-response curve issues.
References
Technical Support Center: SSTR5 Agonist In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during in vitro experiments with Somatostatin Receptor 5 (SSTR5) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by SSTR5 agonists?
A1: SSTR5, a G-protein coupled receptor (GPCR), primarily signals through the inhibitory G-protein, Gαi. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] However, SSTR5 activation can also trigger alternative signaling cascades that are often cell-type and context-dependent. These include:
-
Modulation of Intracellular Calcium (Ca2+): SSTR5 activation has been shown to both increase intracellular Ca2+ via phospholipase C (PLC) activation and decrease it by inhibiting voltage-gated Ca2+ channels.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: SSTR5 can influence cell growth and proliferation by modulating MAPK pathways, such as ERK1/2 and JNK.[2][3]
-
Protein Tyrosine Phosphatases (PTPs): SSTR5 signaling can involve the activation of PTPs, like SHP-1, which can dephosphorylate key signaling molecules.
It is crucial to consider these branching pathways, as they can lead to varied and sometimes unexpected cellular responses.
Q2: I am not observing the expected inhibition of cAMP after treating my cells with a potent SSTR5 agonist. What could be the reason?
A2: Several factors could contribute to a lack of cAMP response:
-
Low or Absent SSTR5 Expression: The cell line you are using may not endogenously express SSTR5 or may express it at very low levels. It is recommended to verify SSTR5 expression at both the mRNA and protein level.
-
Receptor Desensitization: Prolonged or high-concentration agonist exposure can lead to receptor desensitization, where the receptor becomes uncoupled from its G-protein.[2][4] This can be mediated by receptor phosphorylation.
-
Receptor Internalization: While some synthetic SSTR5 agonists surprisingly do not induce receptor internalization, the natural ligand somatostatin-28 does.[4][5] If the receptor is internalized, it is removed from the cell surface and cannot respond to the agonist in the medium.
-
Cell Line Specific Signaling Machinery: The signaling components downstream of SSTR5 can differ between cell lines. For instance, HEK293 cells may couple SSTR activation to an anti-proliferative pathway more efficiently than CHO-K1 cells.[6]
-
Agonist Stability: Ensure that the agonist is stable in your experimental conditions and has not degraded.
-
Assay Interference: Components of your cell culture medium or the assay itself could be interfering with the measurement of cAMP.
Q3: My SSTR5 agonist is showing a stimulatory effect on a signaling pathway, which is contrary to the receptor's known inhibitory function. Why is this happening?
A3: This is a known phenomenon with GPCRs and can be attributed to several factors:
-
Signaling Crosstalk: SSTR5 can form heterodimers with other GPCRs, such as the β-adrenergic receptor.[6][7] This can lead to altered signaling where the response is a composite of the two receptors' individual pathways. For example, in cells co-expressing SSTR5 and β2-adrenergic receptors, the β2AR-mediated signaling may be predominant.[6]
-
Biased Agonism: Different agonists can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another. An agonist might be an inhibitor of the cAMP pathway but an activator of the ERK pathway.
-
Cell-Type Specific G-Protein Coupling: In some cellular contexts, SSTR5 may couple to G-proteins other than Gαi, such as Gαq, which can lead to the stimulation of pathways like PLC and intracellular calcium mobilization.[2]
-
Off-Target Effects: The agonist may be acting on other receptors or cellular targets, especially at higher concentrations. It is important to determine the agonist's selectivity profile.
Troubleshooting Guides
Problem 1: No or Weak Response to SSTR5 Agonist in cAMP Assay
| Potential Cause | Troubleshooting Step |
| Low SSTR5 Expression | Confirm SSTR5 mRNA and protein expression in your cell line using RT-qPCR and Western blot or flow cytometry. Consider using a cell line known to express SSTR5 (e.g., CHO-K1 or HEK293 cells stably transfected with human SSTR5).[8][9] |
| Receptor Desensitization | Reduce agonist incubation time. Perform a time-course experiment to find the optimal window for measuring cAMP inhibition. Use a lower concentration of the agonist. |
| Incorrect Agonist Concentration | Perform a dose-response curve to determine the optimal agonist concentration (EC50/IC50). Ensure the agonist is properly dissolved and stored. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and changes in receptor expression or signaling. Use cells with a low passage number. |
| Assay Conditions | Ensure the adenylyl cyclase stimulator (e.g., forskolin) is used at an appropriate concentration (typically EC80) to generate a robust cAMP signal for inhibition.[10] |
Problem 2: Unexpected Stimulation of ERK1/2 Phosphorylation
| Potential Cause | Troubleshooting Step |
| Signaling Crosstalk | Investigate the expression of other GPCRs in your cell line that could heterodimerize with SSTR5. Use antagonists for suspected interacting receptors to see if the stimulatory effect is blocked.[7] |
| Biased Agonism | Test other SSTR5 agonists to see if they produce the same effect. Compare the signaling profile to the natural ligand, somatostatin-28. |
| Off-Target Effects | Test the agonist in a parental cell line lacking SSTR5 expression to see if the effect persists. Consult literature for known off-target effects of your specific agonist. |
| Cellular Context | The signaling outcome can be cell-type specific. Consider if the observed ERK activation is consistent with a potential anti-proliferative effect in your chosen cell line.[3] |
Problem 3: Discrepancy in Agonist-Induced Receptor Internalization
| Potential Cause | Troubleshooting Step |
| Agonist-Specific Properties | Be aware that some potent synthetic SSTR5 agonists (e.g., KE108, BIM-23244, L-817,818) do not induce receptor internalization, unlike somatostatin-14 and somatostatin-28.[4][5] |
| Experimental Conditions | Ensure the incubation temperature is 37°C, as internalization is an active process. Optimize agonist concentration and incubation time. |
| Detection Method | Use a reliable method to quantify internalization, such as immunofluorescence microscopy with cell surface labeling of an epitope-tagged receptor, or a fluorescence-based plate reader assay.[11][12] |
| Heterodimerization | Co-expression of SSTR5 with other SSTR subtypes, like SSTR2, can modulate the internalization properties of the receptor complex.[12][13] |
Quantitative Data Summary
Table 1: Potency of SSTR5 Agonists in cAMP Inhibition Assays
| Agonist | Cell Line | Assay Conditions | IC50 / EC50 (nM) | Reference |
| CRN02481 | CHO-K1 (human SSTR5) | Forskolin-stimulated cAMP inhibition | 0.21 | [8] |
| Pasireotide | HEK293 (human SSTR5) | Forskolin-stimulated cAMP inhibition | 26.8 | [9] |
| Octreotide | HEK293 (human SSTR5) | Forskolin-stimulated cAMP inhibition | 8.5 | [9] |
| BIM-23268 | Human Prolactinoma Cells | PRL suppression | 0.28 | [14] |
Table 2: Potency of SSTR5 Agonists in Receptor Internalization Assays
| Agonist | Cell Line | Assay Conditions | EC50 (M) | Reference |
| Somatostatin-28 | Green Fluorescent SSTR5 Cell Line | Fluorescent Receptor Internalization | 4.34 x 10⁻¹² | [11] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
-
Cell Seeding: Seed CHO-K1 or HEK293 cells stably expressing SSTR5 in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Serum Starvation: The day of the assay, replace the growth medium with serum-free medium and incubate for at least 2 hours to reduce basal signaling.
-
Agonist Treatment: Prepare serial dilutions of the SSTR5 agonist. Add the agonist to the cells and incubate for 15-30 minutes at 37°C.
-
Adenylyl Cyclase Stimulation: Add a known concentration of an adenylyl cyclase stimulator, such as forskolin (typically at its EC80 concentration), to all wells except the negative control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.[15][16][17]
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum starve the cells overnight.[7]
-
Agonist Stimulation: Treat the cells with the SSTR5 agonist for various time points (e.g., 2, 5, 10, 15, 30 minutes) at 37°C. Include an unstimulated control.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[7]
-
-
Densitometry: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Protocol 3: Receptor Internalization Assay (Immunofluorescence)
-
Cell Seeding: Seed cells expressing an epitope-tagged SSTR5 (e.g., HA- or FLAG-tagged) on glass coverslips in a 24-well plate.
-
Agonist Treatment: Treat the cells with the SSTR5 agonist for various time points (e.g., 15, 30, 60 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Immunostaining (Non-permeabilized):
-
To label only the surface receptors, do not permeabilize the cells.
-
Block with a buffer containing BSA.
-
Incubate with a primary antibody against the epitope tag for 1 hour at room temperature.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a confocal or fluorescence microscope. Receptor internalization will be observed as a decrease in cell surface fluorescence and an increase in intracellular puncta.
-
Quantification: Quantify the fluorescence intensity at the cell surface or the number of intracellular vesicles per cell using image analysis software.[12]
Visualizations
Caption: Overview of SSTR5 signaling pathways.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. Activation of human somatostatin receptor type 2 causes inhibition of cell growth in transfected HEK293 but not in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. academic.oup.com [academic.oup.com]
- 13. innoprot.com [innoprot.com]
- 14. Quantitative and functional expression of somatostatin receptor subtypes in human prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
Technical Support Center: Improving Reproducibility in Somatostatin Analog Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of somatostatin analog experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in somatostatin analog experiments?
A1: Variability in somatostatin analog experiments can arise from several factors:
-
Cell Line Authenticity and Stability: Ensure cell lines are obtained from a reputable source and regularly authenticated. Passage number can affect receptor expression and signaling responses.
-
Ligand Quality and Stability: Use high-purity somatostatin analogs and follow recommended storage conditions. Repeated freeze-thaw cycles can degrade the peptide.
-
Receptor Subtype Expression: The relative expression levels of the five somatostatin receptor subtypes (SSTR1-5) can vary significantly between cell lines and tissues, influencing the observed biological effect.[1][2]
-
Assay Conditions: Factors such as incubation time, temperature, serum concentration in the media, and the specific assay platform used can all impact the results.
-
Data Analysis: Inconsistent data analysis methods, particularly in curve fitting for IC50/EC50 determination, can lead to variability.
Q2: How do I choose the right somatostatin analog for my experiment?
A2: The choice of analog depends on the research question and the specific somatostatin receptor subtype(s) you aim to target.
-
Receptor Selectivity: Analogs like octreotide and lanreotide have a high affinity for SSTR2 and moderate affinity for SSTR5.[3][4] Pasireotide (SOM230) has a broader binding profile, with high affinity for SSTR1, 2, 3, and 5.[3]
-
Biased Agonism: Be aware that some analogs can act as biased agonists, meaning they preferentially activate certain downstream signaling pathways over others. For example, pasireotide has been shown to be a biased agonist at SSTR2, potently inhibiting cAMP production but not inducing receptor internalization or membrane hyperpolarization in the same way as other agonists.[5][6][7]
-
Functional Effect: Consider the desired outcome, such as inhibition of hormone secretion, anti-proliferative effects, or induction of apoptosis.[8][9]
Q3: What are the key signaling pathways activated by somatostatin analogs?
A3: Somatostatin analogs primarily signal through G-protein coupled receptors (GPCRs). The main pathways include:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs typically couples to inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][10]
-
Modulation of Ion Channels: SSTR activation can lead to the opening of potassium channels (causing membrane hyperpolarization) and the closing of calcium channels (reducing calcium influx).[6]
-
Activation of Phosphatases: Somatostatin analogs can activate protein tyrosine phosphatases, such as SHP-1, which can counteract the effects of growth factor signaling.[1]
Troubleshooting Guides
Issue 1: High variability in cAMP assay results.
| Question | Possible Cause | Troubleshooting Steps |
| Are you seeing inconsistent baseline cAMP levels? | Cell health and density are not optimal. | Ensure consistent cell seeding density and viability. Avoid over-confluency. Allow cells to adhere and recover overnight before treatment. |
| Is the response to the positive control (e.g., Forskolin) weak or variable? | Reagent degradation or incorrect concentration. | Prepare fresh Forskolin stocks. Optimize the Forskolin concentration to achieve a robust and reproducible stimulation of cAMP. |
| Is there a poor signal-to-noise ratio? | Suboptimal assay conditions or lysis efficiency. | Optimize cell lysis conditions to ensure complete release of intracellular cAMP. Ensure proper mixing of reagents. Consider using a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay. |
| Are the dose-response curves inconsistent? | Ligand degradation or inaccurate dilutions. | Prepare fresh serial dilutions of the somatostatin analog for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Lack of anti-proliferative effect of a somatostatin analog.
| Question | Possible Cause | Troubleshooting Steps |
| Have you confirmed SSTR expression in your cell line? | Low or absent expression of the target receptor. | Verify SSTR subtype expression using RT-PCR, Western blot, or receptor binding assays.[11] |
| Is the incubation time sufficient? | Anti-proliferative effects may require longer exposure. | Perform a time-course experiment, incubating cells with the analog for 24, 48, 72, and 96 hours to determine the optimal duration.[12] |
| Is the analog concentration appropriate? | The concentration may be too low to elicit an anti-proliferative response. | Perform a dose-response experiment with a wide range of concentrations to determine the effective dose. |
| Are you using an appropriate proliferation assay? | The chosen assay may not be sensitive enough. | Consider using multiple proliferation assays that measure different aspects of cell growth, such as metabolic activity (MTT/MTS) and DNA synthesis ([3H]-thymidine incorporation).[12] |
Quantitative Data Summary
Table 1: Binding Affinities (IC50, nM) of Somatostatin Analogs for Human SSTR Subtypes
| Analog | sst1 | sst2 | sst3 | sst4 | sst5 |
| Somatostatin-14 | 1.3 | 0.2 | 1.0 | 2.5 | 0.6 |
| Octreotide | >1000 | 0.6 | 71 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.1 | 250 | >1000 | 8.9 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.2 |
| Ga-DOTA-TATE | >1000 | 0.2 | 23 | >1000 | 71 |
Data compiled from multiple sources. Actual values may vary depending on the experimental conditions.
Table 2: Potency (EC50, nM) of Somatostatin Analogs in Functional Assays
| Analog | Assay | Cell Line | EC50 (nM) |
| Somatostatin-14 | cAMP Inhibition | GH4C1 | 0.2 |
| Octreotide | cAMP Inhibition | GH4C1 | 0.6 |
| Pasireotide (SOM230) | cAMP Inhibition | GH4C1 | 58 |
| L-803,087 | cAMP Inhibition | CHO-K1 (hSST4) | 0.41 |
| Somatostatin-28 | cAMP Inhibition | CHO-K1 (hSST4) | 0.44 |
Data compiled from multiple sources, including[5][13].
Experimental Protocols
1. cAMP Measurement Assay
This protocol is for a competitive immunoassay to measure intracellular cAMP levels.
-
Cell Seeding: Plate cells (e.g., GH4C1 or CHO cells expressing a specific SSTR) in a 96-well plate at a density of 10,000-20,000 cells/well. Allow cells to attach overnight.
-
Pre-treatment: Wash cells with serum-free media. Pre-incubate with a phosphodiesterase inhibitor like 0.5 mM IBMX for 30 minutes at 37°C to prevent cAMP degradation.
-
Stimulation/Inhibition:
-
Add the somatostatin analog at various concentrations.
-
Add a stimulating agent like 10 µM Forskolin to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis: Aspirate the media and add 100 µL of cell lysis buffer to each well. Incubate for 10 minutes at room temperature.[14]
-
cAMP Detection: Use a commercial cAMP assay kit (e.g., LANCE cAMP assay or a competitive ELISA) and follow the manufacturer's instructions to measure cAMP concentration in the cell lysates.[13][14]
-
Data Analysis: Plot the cAMP concentration against the log of the analog concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
2. Cell Proliferation (MTT) Assay
This protocol measures cell viability as an indicator of proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells/well in complete media. Allow cells to attach overnight.
-
Treatment: Replace the media with fresh media containing various concentrations of the somatostatin analog. Include an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control. Plot the percentage of viable cells against the log of the analog concentration to determine the IC50 value.
Visualizations
Caption: Somatostatin analog signaling pathway.
Caption: Experimental workflow for a new somatostatin analog.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression prevalence and dynamics of GPCR somatostatin receptors 2 and 3 as cancer biomarkers beyond NET: a paired immunohistochemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. Somatostatin acts by inhibiting the cyclic 3',5'-adenosine monophosphate (cAMP)/protein kinase A pathway, cAMP response element-binding protein (CREB) phosphorylation, and CREB transcription potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. abcam.com [abcam.com]
Validation & Comparative
Comparative Efficacy of SSTR5 Selective Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective activation of the somatostatin receptor subtype 5 (SSTR5) presents a promising therapeutic avenue for a variety of endocrine and oncological diseases. This guide provides a comprehensive comparison of the efficacy of different SSTR5 selective agonists, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic candidates.
This document summarizes key performance data, details relevant experimental protocols, and visualizes critical pathways and workflows to offer an objective comparison of prominent SSTR5 selective agonists.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for several SSTR5 selective agonists, focusing on their binding affinities and functional potencies. This data is essential for comparing the selectivity and efficacy of these compounds.
Table 1: Binding Affinity (Ki in nM) of SSTR5 Agonists for Human Somatostatin Receptor Subtypes
| Agonist | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Data Source |
| BIM-23206 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| CRN02481 | >2700 | >1200 | >100 | >15 | ~1 | [1] |
| HTL-0030310 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| BIM-23190 * | >1000 | 0.34 | >1000 | >1000 | 11.1 | [2] |
*BIM-23190 is a dual SSTR2/SSTR5 agonist included for reference.
Table 2: Functional Potency (EC50 in nM) of SSTR5 Agonists at Human Somatostatin Receptor Subtypes (cAMP Inhibition)
| Agonist | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Data Source |
| BIM-23206 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| CRN02481 | >10,000 | 320 | 10 | 15 | 0.041 | [1] |
| HTL-0030310 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: In Vivo Efficacy of SSTR5 Selective Agonists
| Agonist | Model | Key Findings | Data Source |
| BIM-23206 | Nude mice with C6 glioma xenografts | Significantly inhibited tumor growth. Showed a stronger effect than an SSTR1 selective agonist and a less effective SSTR2 selective agonist.[1][3] | [1][3] |
| CRN02481 | Wild-type and Sur1-/- mice (model for congenital hyperinsulinism) | Orally administered CRN02481 (30 mg/kg) significantly increased fasting glucose and prevented fasting hypoglycemia in Sur1-/- mice. It also increased glucose excursion during a glucose tolerance test in both wild-type and Sur1-/- mice.[1] | [1] |
| HTL-0030310 | Healthy human subjects (Phase I) | Preliminary results suggest effects on the control of glucose and other endocrine hormones.[4] | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the SSTR5 signaling pathway and a typical experimental workflow for evaluating SSTR5 agonist efficacy.
Figure 1: SSTR5 Signaling Pathway
Figure 2: Experimental Workflow
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of SSTR5 selective agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Culture cells stably expressing the human SSTR subtype of interest (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-Tyr11-SRIF-14) to each well.
-
Add increasing concentrations of the unlabeled SSTR5 agonist (competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of agonist that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for determining EC50)
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR5 signaling.
-
Cell Preparation:
-
Seed cells expressing the SSTR subtype of interest into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the SSTR5 agonist.
-
Stimulate the cells with forskolin (an adenylate cyclase activator) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.
-
In Vivo Tumor Growth Inhibition Study
This assay evaluates the anti-tumor efficacy of an SSTR5 agonist in an animal model.
-
Animal Model:
-
Use immunocompromised mice (e.g., nude mice).
-
Subcutaneously implant tumor cells that express SSTR5 (e.g., C6 glioma cells) into the flank of each mouse.[3]
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the animals into treatment and control groups.
-
Administer the SSTR5 agonist or vehicle control via a clinically relevant route (e.g., subcutaneous injection, oral gavage).
-
Treat the animals for a predetermined period, with a specific dosing schedule (e.g., 50 μg, twice daily).[3]
-
-
Efficacy Assessment:
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This ex vivo assay assesses the ability of an SSTR5 agonist to inhibit insulin secretion from pancreatic islets.
-
Islet Isolation:
-
Isolate pancreatic islets from mice or humans using collagenase digestion followed by density gradient centrifugation.
-
Culture the isolated islets overnight to allow for recovery.
-
-
GSIS Assay:
-
Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period.
-
Incubate batches of islets with different concentrations of the SSTR5 agonist in both low and high-glucose (e.g., 16.7 mM glucose) buffers.
-
Collect the supernatant after the incubation period.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay.
-
-
Data Analysis:
-
Calculate the fold-change in insulin secretion between low and high glucose conditions for each treatment group.
-
Determine the dose-dependent effect of the SSTR5 agonist on glucose-stimulated insulin secretion.
-
Conclusion
The selective activation of SSTR5 holds significant therapeutic potential. The data and protocols presented in this guide offer a framework for the comparative evaluation of different SSTR5 selective agonists. While CRN02481 currently has the most comprehensive publicly available dataset demonstrating high potency and selectivity, further studies are needed to fully characterize the profiles of other promising agonists like BIM-23206 and HTL-0030310. The choice of agonist for a particular research application will depend on the specific requirements for selectivity, potency, and in vivo efficacy. This guide serves as a valuable resource for making informed decisions in the advancement of SSTR5-targeted therapies.
References
Validating the Selectivity of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the somatostatin analog (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide with other key somatostatin receptor ligands. The data presented herein is intended to facilitate an objective evaluation of its selectivity and potential applications in research and drug development.
Performance Comparison: Binding Affinity and Functional Potency
This compound is a synthetic somatostatin analog with a distinct receptor binding profile.[1][2][3][4] To validate its selectivity, its binding affinity and functional potency are compared with the endogenous ligand somatostatin-14 and clinically relevant analogs: octreotide, lanreotide, and pasireotide.
Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical measure of its potency and selectivity. The following table summarizes the reported dissociation constants (Kd) or inhibition constants (Ki) of this compound and comparator compounds for the five human somatostatin receptor subtypes (SSTR1-5). Lower values indicate higher binding affinity.
| Compound | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) |
| This compound | 1200[2][3] | 23.5[2][3] | 11.05[2][3] | >1000[2][3] | 0.61 [2][3] |
| Somatostatin-14 | High Affinity (undisclosed value) | High Affinity (undisclosed value) | High Affinity (undisclosed value) | High Affinity (undisclosed value) | High Affinity (undisclosed value) |
| Octreotide | >1000 | 0.6 - 1.3 | 25 - 50 | >1000 | 6.1 - 15 |
| Lanreotide | >1000 | 1.1 | 18 | >1000 | 9.2 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
As the data indicates, this compound demonstrates a clear selectivity for the SSTR5 subtype, with a significantly higher affinity for SSTR5 compared to the other four subtypes.
Functional Potency
| Compound | Assay Type | Receptor | EC50/IC50 (nM) |
| Somatostatin-14 | cAMP Inhibition | SSTR2 | 0.2 - 0.5 |
| Octreotide | cAMP Inhibition | SSTR2 | 0.3 - 0.9 |
| Lanreotide | cAMP Inhibition | SSTR2 | ~1 |
| Pasireotide (SOM230) | cAMP Inhibition | SSTR2 | 2.5 - 58 |
| Pasireotide (SOM230) | cAMP Inhibition | SSTR5 | 0.081 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize somatostatin receptor ligands.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the human somatostatin receptor subtype of interest.
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled somatostatin-14.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Functional Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in somatostatin receptor signaling.
Materials:
-
CHO-K1 cells stably expressing the human somatostatin receptor subtype of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
384-well white opaque plates.
Procedure:
-
Seed the cells in the 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Aspirate the culture medium and add the test compound at various concentrations to the cells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Downstream signaling cascade following somatostatin receptor activation.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Step-by-step workflow of a radioligand competition binding assay.
References
- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (D-PHE5,CYS6·11,N-ME-D-TRP8)-SOMATOSTATIN-14 (5-12) AMIDE CAS#: 340821-13-8 [m.chemicalbook.com]
- 4. (D-Phe5,Cys6.11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide -上海鸿肽生物科技有限公司 [hongtide.com]
- 5. researchgate.net [researchgate.net]
- 6. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
Cross-reactivity of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide with other SSTR subtypes
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide , a synthetic analog of somatostatin, demonstrates marked selectivity for the human somatostatin receptor subtype 5 (SSTR5), exhibiting a high binding affinity comparable to the endogenous ligand somatostatin-28. This selectivity profile, detailed in the following comparison guide, makes it a valuable tool for researchers investigating the specific physiological roles and therapeutic potential of SSTR5.
This guide provides a comprehensive overview of the cross-reactivity of this compound with other somatostatin receptor subtypes, supported by experimental binding affinity data. Detailed experimental protocols for determining such binding affinities are also presented to aid in the replication and validation of these findings.
Comparative Binding Affinity
The binding affinity of this compound for the five human somatostatin receptor subtypes (SSTR1-5) has been determined through radioligand binding assays. The dissociation constants (Kd) from these experiments are summarized in the table below. Lower Kd values indicate a higher binding affinity.
| Receptor Subtype | Dissociation Constant (Kd) [nM] |
| SSTR1 | 1200[1][2][3][4] |
| SSTR2 | 23.5[1][2][3][4] |
| SSTR3 | 11.05[1][2][3][4] |
| SSTR4 | >1000[1][2][3][4] |
| SSTR5 | 0.61[1][2][3][4] |
The data clearly indicates a strong preference for SSTR5, with a binding affinity in the sub-nanomolar range. The affinity for SSTR3 and SSTR2 is moderate, while it is significantly lower for SSTR1 and SSTR4, demonstrating the selective nature of this somatostatin analog.
Signaling and Experimental Frameworks
Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling pathways, primarily by inhibiting adenylyl cyclase. The following diagrams illustrate the general signaling pathway of SSTRs and a typical workflow for a competitive binding assay used to determine receptor affinity.
References
A Comparative Guide to SSTR5 Agonist Activity: Bridging In Vitro Data and In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of key somatostatin receptor 5 (SSTR5) agonists. By presenting experimental data in a structured format, detailing methodologies, and visualizing key pathways, this document aims to facilitate a deeper understanding of the correlation between preclinical laboratory findings and in vivo pharmacological effects for this important class of therapeutic agents.
SSTR5 Agonist Landscape: An Overview
Somatostatin receptor 5 (SSTR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating endocrine function and cell proliferation. Its activation by agonists can inhibit the secretion of various hormones, including growth hormone (GH) and insulin, and can exert anti-proliferative effects in certain tumor types. This has led to the development of SSTR5-targeting agonists for the treatment of conditions such as acromegaly, neuroendocrine tumors (NETs), and Cushing's disease.
This guide focuses on a selection of well-characterized SSTR5 agonists, including the clinically approved drugs pasireotide and octreotide , as well as the research compounds BIM-23206 and BIM-23190 , to illustrate the relationship between their in vitro and in vivo activities.
Comparative In Vitro Activity of SSTR5 Agonists
The in vitro activity of SSTR5 agonists is typically characterized by their binding affinity (Ki or IC50) to the receptor and their functional potency (EC50) and efficacy (Emax) in downstream signaling assays, most commonly the inhibition of cyclic AMP (cAMP) production.
| Agonist | SSTR5 Binding Affinity (Ki, nM) | SSTR5 Functional Potency (cAMP Inhibition EC50, nM) | SSTR5 Functional Efficacy (Emax, % inhibition of cAMP) | Other Receptor Affinities (Ki, nM) |
| Pasireotide | 0.16[1] | 58[2] | Full agonist[2] | SSTR1: 9.3, SSTR2: 1.0, SSTR3: 1.5[1] |
| Octreotide | 22[3] | 0.6[2] | Full agonist[2] | SSTR2: 1.0, SSTR3: 187[3] |
| BIM-23206 | SSTR5 selective | Data not available | Data not available | SSTR1, SSTR2 selective agonists also tested[4] |
| BIM-23190 | 11.1[5] | Data not available | Data not available | SSTR2: 0.34[5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution. "Data not available" indicates that specific values were not found in the reviewed literature.
Comparative In Vivo Activity of SSTR5 Agonists
The in vivo effects of SSTR5 agonists are evaluated in various animal models to assess their therapeutic potential. Key outcome measures often include tumor growth inhibition, reduction in hormone secretion, and effects on metabolic parameters.
| Agonist | Animal Model | In Vivo Effect | Reference |
| Pasireotide | Rat model of nonfunctioning pituitary tumors | Superior anti-tumor effect compared to octreotide[6] | [6] |
| Rodent models of polycystic kidney and liver diseases | More potent than octreotide in reducing hepato-renal cystogenesis[3] | [3] | |
| Patients with metastatic neuroendocrine tumors | Showed anti-proliferative activity[1] | [1] | |
| Octreotide | Rat model of nonfunctioning pituitary tumors | Less potent anti-tumor effect compared to pasireotide[6] | [6] |
| BIM-23206 | Nude mice with C6 glioma xenografts | Strong inhibition of tumor growth[4] | [4] |
| BIM-23190 | Nude mice with C6 glioma xenografts | Significant anti-tumor activity[5] | [5] |
In Vitro and In Vivo Correlation: A Discussion
Establishing a clear and predictive in vitro-in-vivo correlation (IVIVC) is a critical aspect of drug development. For SSTR5 agonists, the relationship between in vitro parameters and in vivo outcomes is multifaceted.
-
Binding Affinity vs. In Vivo Efficacy: While high binding affinity is a prerequisite for a potent agonist, it does not always directly translate to superior in vivo efficacy. For instance, pasireotide, with its high affinity for multiple SSTR subtypes including SSTR5, has demonstrated superior anti-tumor effects in some models compared to the more SSTR2-selective octreotide. This suggests that the broader receptor profile of pasireotide may contribute to its enhanced in vivo activity in certain contexts.
-
Functional Potency and In Vivo Response: The in vitro functional potency (EC50 for cAMP inhibition) is expected to correlate with the in vivo dose required to elicit a pharmacological response. However, factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and target tissue receptor density can significantly influence this relationship. The available data for pasireotide and octreotide show that while octreotide has a higher potency for SSTR5 in cAMP assays, pasireotide often exhibits superior or different in vivo effects, highlighting the complexity of the correlation.
-
Receptor Selectivity: The selectivity profile of an agonist plays a crucial role in its overall in vivo effect and potential side effects. Pasireotide's activity at multiple SSTR subtypes is thought to contribute to both its efficacy in certain tumors and its metabolic side effects, such as hyperglycemia. In contrast, more selective agonists like BIM-23206 offer the potential for more targeted therapeutic effects with a potentially improved safety profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of SSTR5 agonists.
In Vitro Radioligand Binding Assay
This assay measures the affinity of a test compound for the SSTR5 receptor.
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing human SSTR5 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated with a radiolabeled SSTR5 ligand (e.g., [125I]-Tyr11-SRIF-14) and varying concentrations of the test agonist in a binding buffer.
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro cAMP Inhibition Assay
This functional assay determines the potency and efficacy of an agonist in inhibiting the production of cyclic AMP.
-
Cell Culture: Cells expressing SSTR5 (e.g., CHO-K1 or AtT-20) are seeded in multi-well plates.
-
cAMP Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin to increase intracellular cAMP levels.
-
Agonist Treatment: Cells are then treated with varying concentrations of the SSTR5 agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of cAMP production (EC50) and the maximum inhibition achievable (Emax) are determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of SSTR5 agonists.
-
Cell Implantation: Human or rat tumor cells expressing SSTR5 (e.g., C6 glioma cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the SSTR5 agonist or vehicle control via a specified route (e.g., subcutaneous injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
Visualizing the Pathways
Understanding the signaling pathways and experimental workflows is essential for interpreting the data.
Caption: SSTR5 Signaling Pathway.
Caption: Experimental Workflow for IVIVC.
References
- 1. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pasireotide is more effective than Octreotide in reducing hepato-renal cystogenesis in rodents with polycystic kidney and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential efficacy of SSTR1, -2, and -5 agonists in the inhibition of C6 glioma growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Somatostatin Analogs on Tumor Growth: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for neuroendocrine tumors (NETs) and other malignancies expressing somatostatin receptors (SSTRs) has been significantly shaped by the development of somatostatin analogs (SSAs). These synthetic peptides mimic the natural hormone somatostatin, exerting anti-proliferative and anti-secretory effects. First-generation analogs, such as octreotide and lanreotide, have long been the standard of care. The advent of second-generation, multi-receptor targeted analogs like pasireotide has introduced new therapeutic possibilities and questions about comparative efficacy. This guide provides an objective, data-driven comparison of these key SSAs, focusing on their direct impact on tumor growth, supported by pivotal clinical trial data and an examination of their underlying molecular mechanisms.
Comparative Efficacy on Tumor Growth: Clinical Trial Data
The anti-proliferative effects of SSAs have been rigorously evaluated in landmark clinical trials. The PROMID and CLARINET studies established the efficacy of octreotide and lanreotide, respectively, in slowing tumor progression in patients with neuroendocrine tumors.[1] Subsequent trials have sought to compare these established agents with newer multi-receptor analogs.
Table 1: Pivotal Phase III Trials of First-Generation Somatostatin Analogs in Neuroendocrine Tumors
| Trial | Drug | Patient Population | Primary Endpoint | Median Progression-Free Survival (PFS) / Time to Progression (TTP) | Hazard Ratio (HR) |
| PROMID [1][2][3] | Octreotide LAR | 85 patients with well-differentiated, metastatic midgut NETs | Time to Tumor Progression (TTP) | 14.3 months (Octreotide) vs. 6.0 months (Placebo) | 0.34 (p=0.000072) |
| CLARINET [1][3] | Lanreotide Autogel | 204 patients with non-functioning, GEP-NETs (Ki67 <10%) | Progression-Free Survival (PFS) | Not Reached at 24 months (Lanreotide) vs. 18.0 months (Placebo) | 0.47 (p<0.001) |
Table 2: Comparative and Investigational Trials of Somatostatin Analogs
| Trial / Study | Analogs Compared | Patient Population / Model | Key Findings on Tumor Growth | Reference |
| Phase III Trial | Pasireotide LAR vs. Octreotide LAR | 216 patients with metastatic GEP-NETs with inadequately controlled carcinoid symptoms | Median PFS: 11.8 months (Pasireotide) vs. 6.8 months (Octreotide). Result was not statistically significant (p=0.09). Tumor control rate at 6 months: 62.7% (Pasireotide) vs. 46.2% (Octreotide). | [4] |
| Phase II Trial | Pasireotide LAR | 49 patients with metastatic grade 1 or 2 NETs | Median PFS was 11 months. Best response: 4% Partial Response, 60% Stable Disease. | [5] |
| In Vitro Study | Pasireotide vs. Octreotide | Human meningioma primary cell cultures | Pasireotide induced a significantly greater reduction in cell viability and a stronger inhibitory effect on cell proliferation than octreotide. | [6] |
| In Vivo Study | TT-232 (novel SSA) | Human breast (T-47/D) and epidermoid (A-431) carcinoma models | Continuous infusion of TT-232 resulted in significantly higher tumor growth inhibition (48-74%) compared to intermittent injection (23-43%). | [7] |
Molecular Mechanisms and Receptor Binding Profiles
The anti-tumor effects of SSAs are mediated through their binding to five distinct somatostatin receptor subtypes (SSTR1-SSTR5), which are G-protein coupled receptors.[8][9] Activation of these receptors triggers multiple downstream signaling pathways that inhibit cell proliferation and induce apoptosis.[9][10] The differential binding affinities of various analogs for these receptor subtypes are thought to underlie their varying efficacy.
Table 3: Somatostatin Receptor Subtype Binding Affinity (IC₅₀ nM)
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 1.3 | 0.2 | 0.7 | 1.4 | 0.6 |
| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 4.5 |
| Lanreotide | >1000 | 1.1 | 13 | >1000 | 7.6 |
| Pasireotide | 1.5 | 1.0 | 0.2 | >100 | 0.1 |
Data compiled from multiple sources. Absolute values may vary between studies, but relative affinities are consistent.
First-generation analogs, octreotide and lanreotide, primarily target SSTR2 with moderate affinity for SSTR5.[11] Pasireotide is a multi-receptor targeted analog with high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[5][12] This broader binding profile suggests it may have a wider range of anti-tumor activity, particularly in tumors expressing multiple SSTR subtypes.[2][12]
The direct anti-proliferative effects of SSA binding include:
-
Activation of Protein Tyrosine Phosphatases (PTPs): Such as SHP-1 and SHP-2, which counteract growth factor signaling.[8]
-
Inhibition of Pro-Growth Signaling Pathways: Including the PI3K/Akt/mTOR and MAPK (ERK1/2) pathways.[13][14]
-
Induction of Apoptosis: Primarily mediated through SSTR2 and SSTR3, involving proteins like Bax and Bcl-2.[10][13]
Indirect effects also contribute to tumor control by inhibiting the secretion of growth factors (like IGF-1) and hormones, and by exerting anti-angiogenic effects.[8][13]
Caption: Somatostatin analog signaling pathways inhibiting tumor growth.
Experimental Protocols: Key Methodologies
The robust data supporting the use of SSAs comes from well-designed clinical trials and preclinical studies. Understanding their methodologies is key to interpreting the results.
Methodology: PROMID Trial (Octreotide LAR)
-
Study Design: A Phase IIIb, prospective, randomized, double-blind, placebo-controlled trial.[2]
-
Inclusion Criteria: Patients with well-differentiated, locally inoperable or metastatic midgut neuroendocrine tumors. Patients could be treatment-naïve.[3]
-
Treatment Arms:
-
Primary Endpoint: Time to tumor progression (TTP), assessed by central radiological review using RECIST criteria.
-
Duration: Treatment continued for 18 months or until tumor progression or death.[4]
-
Statistical Analysis: The hazard ratio for TTP was calculated using a Cox proportional hazards model.
Methodology: In Vitro Proliferation Assay
A common preclinical method to compare the direct anti-tumor effects of different SSAs involves cell viability and proliferation assays.
Caption: Experimental workflow for in vitro comparison of SSAs.
Conclusion
The selection of a somatostatin analog for cancer therapy is a complex decision guided by tumor type, receptor expression profile, and clinical evidence. First-generation analogs, octreotide and lanreotide, have proven anti-proliferative efficacy, significantly delaying tumor progression in well-differentiated NETs.[2][3] The second-generation analog, pasireotide, offers a broader receptor binding profile, which translates to superior efficacy in some preclinical models and certain clinical contexts, though pivotal head-to-head trials in NETs have not shown a statistically significant superiority in progression-free survival over octreotide.[4][6] The choice of analog requires careful consideration of the specific SSTR expression on a patient's tumor and the distinct pharmacological profiles of each agent. Future research will likely focus on personalizing SSA therapy based on tumor-specific receptor expression and exploring combination therapies to enhance anti-tumor activity.
References
- 1. Somatostatin Analogues in the Treatment of Neuroendocrine Tumors: Past, Present and Future [mdpi.com]
- 2. Antitumor Effects of Somatostatin Analogs in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin analogs: is one better than other? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the tumor growth inhibitory effect of intermittent and continuous administration of the somatostatin structural derivative TT-232 in various human tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Somatostatin and Somatostatin Receptors in Tumour Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to the Differential Effects of SSTR2 and SSTR5 Agonists on Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Somatostatin receptors (SSTRs), a family of five G protein-coupled receptors (GPCRs), are crucial regulators of endocrine and neuronal functions. Among these, SSTR2 and SSTR5 are prominent therapeutic targets for various diseases, including neuroendocrine tumors and acromegaly. While both receptors are activated by the endogenous ligand somatostatin, the development of subtype-selective agonists has revealed distinct signaling profiles and cellular responses. This guide provides a comprehensive comparison of the differential effects of SSTR2 and SSTR5 agonists on key cell signaling pathways, supported by experimental data and detailed protocols.
Core Signaling Pathways: A Tale of Two Receptors
Activation of both SSTR2 and SSTR5 by their respective agonists initiates a cascade of intracellular events. The canonical pathway for both involves coupling to pertussis toxin-sensitive inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] However, beyond this commonality, their signaling pathways diverge, leading to differential physiological outcomes.
Quantitative Comparison of Agonist-Induced Signaling
The following tables summarize the quantitative data on the binding affinities and functional potencies of various SSTR2 and SSTR5 agonists.
Table 1: Agonist Binding Affinities (Ki, nM)
| Agonist | SSTR2 Affinity (Ki, nM) | SSTR5 Affinity (Ki, nM) | Selectivity |
| Somatostatin-14 | ~1 | ~1 | Non-selective |
| Octreotide | High | Intermediate | SSTR2-preferring |
| Lanreotide | High | High | SSTR2/5 |
| Pasireotide | High | Higher | SSTR5-preferring |
| L-779,976 | Low nanomolar | - | SSTR2-selective |
| L-817,818 | - | Dual (SSTR1/5) | SSTR5-selective |
| BIM-23120 | - | - | SSTR2-selective |
| BIM-23206 | - | - | SSTR5-selective |
Note: Specific Ki values can vary depending on the cell line and experimental conditions. This table provides a general overview of relative affinities.
Table 2: Functional Potency of Agonists (EC50/IC50, nM)
| Signaling Pathway | Agonist | SSTR2 Potency (EC50/IC50, nM) | SSTR5 Potency (EC50/IC50, nM) |
| cAMP Inhibition | SST-14 | 4.4 x 10⁻¹³ (INS-1 cells) | - |
| SSTR2 selective agonist | 4.1 x 10⁻¹³ (INS-1 cells) | - | |
| L-779,976 | ~20-fold more potent with SSTR5 co-expression | - | |
| Ca²⁺ Current Inhibition | MK 678 (SSTR2 agonist) | Effective | Not active |
| BIM 23052 (SSTR5 agonist) | Not active | Effective | |
| Receptor Internalization | [D-Trp⁸]-SRIF-14 | Induces internalization | Induces internalization |
| L-779,976 (SSTR2 agonist) | Induces internalization | No effect | |
| Potent synthetic SSTR5 agonists | No effect | Do not induce internalization |
Differential Effects on Key Signaling Nodes
Cyclic AMP (cAMP) Inhibition
Both SSTR2 and SSTR5 agonists potently inhibit forskolin-stimulated cAMP accumulation. In INS-1 cells, a selective SSTR2 agonist demonstrated a potent EC50 value of 4.1 x 10⁻¹³ nM for cAMP inhibition.[2] Interestingly, the potency of the SSTR2-selective agonist L-779,976 in inhibiting adenylyl cyclase is enhanced by approximately 20-fold when SSTR2 is co-expressed with SSTR5, suggesting receptor heterodimerization can modulate signaling efficacy.[3]
Intracellular Calcium (Ca²⁺) Mobilization
SSTR2 and SSTR5 agonists exhibit distinct effects on intracellular calcium levels. In the pituitary cell line AtT-20, the SSTR2-selective agonist MK 678 effectively inhibits L-type Ca²⁺ currents.[1] Conversely, the SSTR5-selective agonist BIM 23052 also inhibits these currents, indicating that both receptors can couple to this pathway.[1] However, the regulation of this coupling differs, as pretreatment with an SSTR5 agonist desensitizes the SSTR5 response, while SSTR2-mediated inhibition remains unaffected by pretreatment with an SSTR2 agonist.[1]
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation
The activation of the ERK/MAPK pathway is another point of divergence between SSTR2 and SSTR5 signaling. Selective activation of SSTR2 has been shown to stimulate ERK1/2 phosphorylation.[3] In contrast, selective activation of SSTR5 with the agonist L-817,818 did not affect ERK1/2 activation in cells co-expressing both receptors, highlighting the primary role of SSTR2 in this signaling cascade.[3]
Receptor Internalization
Agonist-induced receptor internalization is a critical mechanism for regulating signal duration and intensity. SSTR2 undergoes rapid internalization upon stimulation with both non-selective and SSTR2-selective agonists.[4][5][6][7][8] In stark contrast, while natural somatostatin peptides can induce SSTR5 internalization, potent synthetic SSTR5-selective agonists fail to do so under similar conditions.[4][5][6] This differential regulation of receptor trafficking has significant implications for the long-term therapeutic effects of selective agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of agonists for SSTR2 and SSTR5.
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a binding buffer.[9]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) and varying concentrations of the unlabeled agonist.[9]
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[9]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of agonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This assay measures the ability of agonists to inhibit adenylyl cyclase activity.
-
Cell Culture: Plate cells expressing SSTR2 or SSTR5 in a multi-well plate.
-
Stimulation: Pre-incubate cells with the SSTR agonist for a defined period. Then, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of the agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a LANCE cAMP kit or an AlphaScreen-based assay. These kits typically involve a competitive immunoassay format.[2]
-
Data Analysis: Generate a dose-response curve and calculate the IC50 value for cAMP inhibition.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon agonist stimulation.
-
Cell Loading: Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-8 AM).[10][11]
-
Agonist Addition: Place the plate in a fluorescence plate reader with automated injection capabilities. Inject the SSTR agonist and immediately begin recording fluorescence intensity over time.[10]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the peak fluorescence response or the area under the curve to determine the agonist's potency (EC50).
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 as a downstream marker of receptor activation.
-
Cell Treatment: Culture cells to the desired confluency, serum-starve overnight, and then treat with the SSTR agonist for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[12]
-
Densitometry: Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.[12]
Receptor Internalization Assay (Immunocytochemistry)
This assay visualizes the agonist-induced translocation of receptors from the cell surface to intracellular compartments.
-
Cell Culture and Treatment: Grow cells expressing tagged receptors (e.g., HA- or c-Myc-tagged) on coverslips and treat with the agonist for different durations.[7]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody.[7]
-
Microscopy: Visualize the subcellular localization of the receptor using fluorescence microscopy (e.g., confocal microscopy).
-
Quantification: Quantify the degree of internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.
Conclusion
The differential signaling effects of SSTR2 and SSTR5 agonists underscore the importance of receptor subtype selectivity in drug development. While both receptors effectively inhibit cAMP production, they diverge in their regulation of intracellular calcium, ERK activation, and receptor trafficking. SSTR2 agonists are potent inducers of receptor internalization and ERK phosphorylation, whereas SSTR5 agonists show limited activity in these pathways. These distinctions provide a molecular basis for the diverse therapeutic applications of SSTR2- and SSTR5-targeting drugs and highlight the need for a thorough understanding of their signaling profiles to optimize clinical outcomes. The experimental protocols provided herein offer a robust framework for researchers to further investigate the nuanced signaling of these important therapeutic targets.
References
- 1. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Cell Growth Inhibition and Functioning of Human Somatostatin Receptor Type 2 Are Modulated by Receptor Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel SSTR5 Agonist: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a new investigational SSTR5 agonist against established compounds. The following sections detail the binding, functional, and selectivity profiles, supported by comprehensive experimental data and detailed methodologies.
Somatostatin receptor 5 (SSTR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating hormone secretion, making it a significant therapeutic target for neuroendocrine tumors (NETs), Cushing's disease, and acromegaly.[1][2] The development of selective SSTR5 agonists is a key area of research aimed at improving therapeutic outcomes and minimizing off-target effects associated with less selective somatostatin analogs.[1] This guide serves as a practical resource for benchmarking a new SSTR5 agonist against well-characterized compounds in the field.
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of our novel SSTR5 agonist in comparison to established compounds.
Table 1: Radioligand Binding Affinity (Ki) at Human Somatostatin Receptors
This table presents the equilibrium dissociation constants (Ki) determined through competitive radioligand binding assays using membranes from CHO-K1 cells stably expressing the respective human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) |
| New SSTR5 Agonist | >1000 | 150 | 85 | >1000 | 0.5 |
| Somatostatin-14 | 1.5 | 0.3 | 0.6 | 1.8 | 1.2 |
| Octreotide | >1000 | 0.6 | 25 | >1000 | 15 |
| Pasireotide | 1.0 | 0.3 | 0.8 | >100 | 0.1 |
| BIM-23190 | >1000 | 0.34 | >100 | >1000 | 11.1[3] |
| L-817,818 | >1000 | >1000 | >1000 | >1000 | 0.45[4] |
Table 2: Functional Potency (EC50) in cAMP Accumulation Assay
This table displays the half-maximal effective concentrations (EC50) for the inhibition of forskolin-stimulated cAMP accumulation in HEK293 cells stably expressing the human SSTR5 receptor. Lower EC50 values represent higher functional potency.
| Compound | SSTR5 EC50 (nM) |
| New SSTR5 Agonist | 1.2 |
| Somatostatin-14 | 2.1 |
| Octreotide | 2.7[5] |
| Pasireotide | 0.081[5] |
| CRN02481 | <1[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for human somatostatin receptor subtypes 1 through 5.
Materials:
-
Cell Lines: CHO-K1 cells stably transfected with individual human SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5.
-
Radioligand: [125I-Tyr11]-Somatostatin-14 (PerkinElmer).
-
Competitors: New SSTR5 Agonist, Somatostatin-14, Octreotide, Pasireotide, BIM-23190, L-817,818.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well filter plates, vacuum manifold, gamma counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the respective SSTR subtype to ~90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a BCA protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand at various concentrations (0.1 nM to 10 µM), and 50 µL of [125I-Tyr11]-Somatostatin-14 (final concentration ~0.1 nM).
-
Add 50 µL of the cell membrane preparation (10-20 µg of protein per well).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through GF/C filter plates pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plates and measure the bound radioactivity using a gamma counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of 1 µM Somatostatin-14.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 values.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of the test compounds to inhibit adenylyl cyclase activity via SSTR5.
Materials:
-
Cell Line: HEK293 cells stably expressing human SSTR5.
-
Reagents: Forskolin, IBMX (3-isobutyl-1-methylxanthine), test compounds.
-
Assay Kit: cAMP-Glo™ Assay (Promega) or equivalent.
-
Instrumentation: 96-well white, clear-bottom tissue culture plates, luminometer.
Procedure:
-
Cell Seeding:
-
Seed HEK293-SSTR5 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[7]
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with 50 µL of stimulation buffer (e.g., HBSS with 0.5 mM IBMX).
-
Add 25 µL of the test compounds at various concentrations (0.01 nM to 1 µM).
-
Pre-incubate for 15 minutes at 37°C.
-
Add 25 µL of forskolin (final concentration 10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP-Glo™ Assay.
-
-
Data Analysis:
-
Normalize the data with the response to forskolin alone set as 100% and the basal level as 0%.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist.
-
Determine the EC50 values using a sigmoidal dose-response curve fit.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SSTR5 signaling pathway and the general experimental workflow for benchmarking a new SSTR5 agonist.
References
- 1. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 2. news-medical.net [news-medical.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Somatostatin (sst) Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 5. A selective nonpeptide somatostatin receptor 5 agonist effectively decreases insulin secretion in hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crinetics.com [crinetics.com]
- 7. promegaconnections.com [promegaconnections.com]
Safety Operating Guide
Safe Disposal of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound should be requested from the supplier for definitive guidance, general procedures for the disposal of somatostatin analogs and other peptide-based compounds provide a framework for safe handling and waste management. Disposal should always be in accordance with local, state, or national legislation and carried out through authorized chemical disposal facilities.[1]
Personal Protective Equipment (PPE) and Handling
Before handling the compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risk.
Recommended PPE:
-
Respiratory Protection: For all open handling of the solid compound, an approved mask with a P3 particle filter (EN 149) is recommended to prevent inhalation of dust particles.[1]
-
Hand Protection: Wear protective gloves, such as nitrile rubber (EN 374), to avoid skin contact.[1]
-
Eye Protection: Safety glasses or goggles are necessary to protect from splashes or airborne particles.
-
Body Protection: A laboratory coat should be worn to protect clothing and skin.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and decontaminate the area.
Spill Cleanup Procedure:
-
Ventilate the Area: If a significant amount of dust is generated, ensure the area is well-ventilated.
-
Contain the Spill: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid actions that could generate more dust.
-
Decontaminate: After the solid material is removed, flush the spill area with plenty of water.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated wipes and PPE, should be placed in a sealed container and disposed of as chemical waste.
Disposal Procedures
The final disposal of this compound and its containers must be handled by a licensed chemical waste disposal company.[1] Do not empty the compound or its solutions into drains.[1]
Waste Categories and Disposal Routes:
| Waste Type | Disposal Container | Disposal Method |
| Unused Solid Compound | Original or clearly labeled, sealed chemical waste container. | Transfer to an approved waste disposal plant through a licensed chemical disposal company.[1] |
| Contaminated Labware | Designated, labeled chemical waste container. | Dispose of as chemical waste. This includes items like pipette tips, microfuge tubes, and weighing boats. |
| Aqueous Solutions | Labeled, sealed container for aqueous chemical waste. | Collection by a licensed chemical waste disposal company. Do not pour down the drain.[1] |
| Contaminated Sharps | Puncture-resistant, labeled sharps container. | Incineration or other approved methods for sharps waste, handled by a specialized waste contractor. |
| Empty Containers | Labeled chemical waste container. | Triple rinse with a suitable solvent (e.g., water), collect the rinsate as chemical waste, and dispose of the container as chemical waste. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow from handling to final disposal.
References
Personal protective equipment for handling (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the synthetic peptide, (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide. As with many research-grade peptides, the full toxicological properties of this compound may not be thoroughly investigated[1]. Therefore, it is imperative to treat it as a potentially potent substance and adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this peptide. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling of Lyophilized Powder | Safety glasses with side shields or chemical splash goggles.[1][2] | Double-gloving with nitrile or latex gloves is recommended.[2][3] | A disposable gown or a dedicated lab coat worn over personal clothing.[2] | A face mask or respirator is essential when working with fine powders to prevent inhalation.[1][2] |
| Reconstitution and Solution Handling | Safety glasses with side shields or chemical splash goggles.[1][2] | Nitrile or latex gloves.[2][4] | A lab coat should be worn at all times.[2][4] | Not typically required if performed in a well-ventilated area or a fume hood. |
| In Vitro / In Vivo Experiments | Safety glasses. | Nitrile or latex gloves. | Lab coat. | Not typically required. |
II. Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and to prevent accidental exposure.
Receiving and Storage:
-
Upon receipt, verify the integrity of the packaging and container.
-
Lyophilized peptides should be stored in a cool, dry, and dark place, with temperatures between -20°C and -80°C recommended for long-term stability.[2][4][5]
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[5][6]
Handling Procedures:
-
Always wear the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of the lyophilized powder, such as weighing and initial reconstitution, within a chemical fume hood or a biological safety cabinet to minimize inhalation risk.[2]
-
Use clean, sterile tools and equipment to prevent contamination of the peptide.[4]
-
Avoid repeated freeze-thaw cycles of peptide solutions. It is best practice to aliquot the stock solution into smaller, single-use volumes for storage.[6]
Experimental Workflow for Safe Handling:
Caption: A flowchart illustrating the key steps for the safe handling of potent peptides.
III. Disposal Plan
Proper disposal of peptide waste is crucial to prevent environmental contamination and potential biological effects.
Waste Segregation and Disposal:
All materials that have come into contact with this compound should be considered hazardous waste.
| Waste Type | Disposal Container | Disposal Method |
| Contaminated Solid Waste (e.g., gloves, pipette tips, vials) | Labeled hazardous waste container. | Follow institutional guidelines for chemical waste disposal. This may involve incineration or other specialized treatments.[1][7] |
| Unused or Expired Peptide (Lyophilized) | Original vial placed in a labeled hazardous waste container. | Treat as chemical waste for incineration. |
| Aqueous Peptide Solutions | Labeled hazardous waste container. | Do not dispose of down the drain.[8] Collect in a designated, sealed container for chemical waste pickup. |
| Contaminated Sharps (e.g., needles, syringes) | Puncture-resistant sharps container. | Follow institutional guidelines for biohazardous or chemical sharps waste.[8] |
Decontamination:
-
Work surfaces should be decontaminated after each use. A suitable decontamination solution, such as a 10% bleach solution followed by a water rinse, or 70% ethanol, should be used.
-
In case of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent materials. For powdered spills, avoid raising dust.[1] The contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
Logical Relationship for Waste Disposal:
Caption: Diagram showing the segregation and disposal pathway for peptide-contaminated waste.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in a laboratory setting. Always consult your institution's specific safety guidelines and protocols.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. cosmicpeptides.com [cosmicpeptides.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. intelligenthq.com [intelligenthq.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
